Technical Documentation Center

5-Bromo-2-methoxybenzene-1-sulfinyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride
  • CAS: 1854933-81-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

The following technical guide provides an in-depth analysis of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride , a specialized organosulfur intermediate. Role: Chiral Scaffold & Electrophilic Intermediate in Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride , a specialized organosulfur intermediate.

Role: Chiral Scaffold & Electrophilic Intermediate in Medicinal Chemistry CAS: 1854933-81-5 | Formula: C₇H₆BrClO₂S

Executive Summary

5-Bromo-2-methoxybenzene-1-sulfinyl chloride is a highly reactive, electrophilic organosulfur compound utilized primarily as a building block for sulfinamides , sulfinates , and sulfoxides .[1] Unlike its more common sulfonyl analog (oxidation state VI), this sulfinyl derivative (oxidation state IV) possesses a stereogenic sulfur center, making it a critical intermediate for the synthesis of chiral sulfur pharmacophores.

This guide details the structural properties, synthetic pathways, and reactivity profile of the compound, distinguishing it from the chemically distinct 5-bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8).

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
  • IUPAC Name: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride[2][3][4][5][6][7][8][9]

  • Common Name: 5-Bromo-2-methoxybenzenesulfinyl chloride[2][3][4][7][8][9]

  • CAS Number: 1854933-81-5[6][8][9]

  • SMILES: COC1=C(C=C(C=C1)Br)S(=O)Cl[2][3][4][7][10][11]

  • Molecular Weight: 269.54 g/mol

Structural Logic & Electronic Effects

The molecule features a trisubstituted benzene ring. The reactivity is governed by the interplay of three functional groups:[12]

  • Sulfinyl Chloride (-S(O)Cl): An electrophilic center at the S(IV) oxidation state. The sulfur atom is pyramidal and chiral, existing as a racemic mixture in standard synthesis. It is highly moisture-sensitive.

  • Methoxy Group (-OCH₃) at C2: Acts as an electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions relative to itself. This stabilizes the developing positive charge during electrophilic aromatic substitution precursors but can reduce the electrophilicity of the sulfur center compared to electron-deficient rings.

  • Bromine Atom (-Br) at C5: An electron-withdrawing group (EWG) via induction but distinctively lipophilic. It serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the sulfur chemistry is established.

Visualization: Structural Connectivity

The following diagram illustrates the core structure and the distinct oxidation state of the sulfinyl group compared to sulfonyls.

ChemicalStructure Figure 1: Structural Components of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Core Benzene Ring Methoxy 2-Methoxy (-OCH3) (Electron Donor) Core->Methoxy Pos 2 Bromo 5-Bromo (-Br) (Cross-Coupling Handle) Core->Bromo Pos 5 Sulfinyl 1-Sulfinyl Chloride (-S(O)Cl) (Electrophilic S(IV) Center) Core->Sulfinyl Pos 1

Synthesis & Manufacturing Protocols

Synthesis Strategy

Aryl sulfinyl chlorides are thermally unstable and moisture-sensitive; therefore, they are often prepared in situ or stored under inert gas at low temperatures. The most reliable synthesis proceeds via the oxidative chlorination of the corresponding thiol or disulfide .

Protocol: Oxidative Chlorination from Disulfide

This method avoids over-oxidation to the sulfonyl chloride.

  • Precursor: Bis(5-bromo-2-methoxyphenyl) disulfide.

  • Reagents: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ); Acetic anhydride (
    
    
    ).
  • Mechanism: The disulfide is cleaved by chlorine to form the sulfenyl chloride (

    
    ), which is subsequently oxidized by acetic anhydride to the sulfinyl chloride (
    
    
    
    ).[1]
Detailed Workflow
  • Step 1: Dissolve bis(5-bromo-2-methoxyphenyl) disulfide in dichloromethane (DCM) at -10°C.

  • Step 2: Add acetic anhydride (1.1 equiv).

  • Step 3: Dropwise addition of sulfuryl chloride (

    
    ).
    
  • Step 4: Stir at 0°C for 1-2 hours. Monitor by NMR (shift of aromatic protons).

  • Step 5: Evaporate volatiles under reduced pressure strictly excluding moisture.

  • Result: The product is obtained as a yellow/straw-colored oil or low-melting solid.

Critical Caution: Do not use aqueous workup. The S-Cl bond hydrolyzes instantly to the sulfinic acid (


).

SynthesisPath Figure 2: Synthetic Pathway via Oxidative Chlorination Thiol 5-Bromo-2-methoxy benzenethiol Disulfide Intermediate: Diaryl Disulfide Thiol->Disulfide Oxidation (I2 or O2) Sulfenyl Sulfenyl Chloride (Ar-S-Cl) Disulfide->Sulfenyl Cl2 or SO2Cl2 (-10°C, DCM) Product TARGET: Sulfinyl Chloride (Ar-S(O)Cl) Sulfenyl->Product Ac2O (Oxidation) Controlled Conditions

Reactivity Profile & Applications

Core Reactivity: Nucleophilic Substitution at Sulfur

The sulfur atom in the sulfinyl chloride is a "hard" electrophile. It reacts readily with nucleophiles (Nu⁻) to displace the chloride ion.[12]

NucleophileProduct ClassReaction TypeNotes
Amines (

)
Sulfinamides AminolysisBasis for chiral amine resolution if S is chiral.
Alcohols (

)
Sulfinates EsterificationRequires base (e.g., Et₃N) to scavenge HCl.
Water (

)
Sulfinic Acids HydrolysisRapid decomposition pathway (avoid).
Grignard (

)
Sulfoxides SubstitutionForms sulfoxides (

), key in drug scaffolds.
Application in Drug Discovery

The 5-bromo and 2-methoxy substituents make this compound a valuable scaffold:

  • Chiral Sulfoxides: Sulfoxides are increasingly common in pharmaceuticals (e.g., Esomeprazole). Reaction of this sulfinyl chloride with Grignard reagents yields sulfoxides.[1]

  • Late-Stage Diversification: The 5-bromo position allows the sulfinyl core to be attached to complex heterocycles via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the sulfur moiety is stabilized (e.g., as a sulfonamide or sulfoxide).

Sulfinyl vs. Sulfonyl Distinction

Researchers must not confuse this compound with 5-Bromo-2-methoxybenzenesulfonyl chloride .

  • Sulfinyl (-S(O)Cl): Chiral S center, oxidation state +4. Used for sulfoxides/sulfinamides.[1][13][14]

  • Sulfonyl (-SO₂Cl): Achiral S center, oxidation state +6. Used for sulfonamides (sulfa drugs).[13][12][15]

ReactivityFlow Figure 3: Divergent Reactivity Profile of the Sulfinyl Chloride SCl 5-Bromo-2-methoxybenzene- 1-sulfinyl chloride Sulfinamide Sulfinamide (Ar-S(O)-NHR) SCl->Sulfinamide + Amine / Base Sulfinate Sulfinate Ester (Ar-S(O)-OR) SCl->Sulfinate + Alcohol / Base Sulfoxide Sulfoxide (Ar-S(O)-R) SCl->Sulfoxide + Grignard (-78°C) Acid Sulfinic Acid (Ar-SO2H) SCl->Acid + H2O (Hydrolysis) Amine Primary Amine (R-NH2) Alcohol Alcohol (R-OH) Grignard Grignard Reagent (R-MgBr) Water Water (H2O)

Handling & Safety Protocols

Stability
  • Thermal: Unstable above 50°C. Can disproportionate to disulfide and sulfonyl chloride.

  • Moisture: Extremely hygroscopic. Hydrolyzes to release HCl gas and 5-bromo-2-methoxybenzenesulfinic acid.

Storage
  • Atmosphere: Store under dry Nitrogen or Argon.

  • Temperature: -20°C (Freezer).

  • Container: Tightly sealed glass with Teflon-lined caps or Schlenk flasks.

Safety Hazards (GHS Classifications)
  • H314: Causes severe skin burns and eye damage (Corrosive).[9]

  • H335: May cause respiratory irritation (HCl evolution).

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), face shield, and fume hood operation are mandatory.

References

  • PubChem. (n.d.). 5-bromo-2-methoxybenzene-1-sulfinyl chloride (Compound).[2][3][4][5][6][7][8][9][10][16] National Library of Medicine. Retrieved from [Link]

  • Drabowicz, J., & Kiełbasiński, P. (2008). Sulfinic Acids and Derivatives. In Science of Synthesis (Vol. 39). Thieme Chemistry. (General reference for sulfinyl chloride synthesis).
  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706. [Link]

  • Senning, A. (1993). Sulfinyl Chlorides.[1][13][2][3][4][7][10][12][14][15][17] In Sulfur Group Functional Groups. Wiley. (Foundational text on R-S(O)Cl reactivity).

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

A Note on Chemical Nomenclature This guide focuses on 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS Number: 23095-05-8). It is crucial to distinguish this compound from the similarly named "5-Bromo-2-methoxybenzene-1-su...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature

This guide focuses on 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS Number: 23095-05-8). It is crucial to distinguish this compound from the similarly named "5-Bromo-2-methoxybenzene-1-sulfinyl chloride." The former, a sulfonyl chloride, possesses a sulfur atom in a +6 oxidation state (–SO₂Cl), while the latter, a sulfinyl chloride, has a sulfur atom in a +4 oxidation state (–SOCl). The vast majority of commercially available and synthetically utilized reagents with this substitution pattern are the sulfonyl chloride, which will be the exclusive subject of this guide.

Introduction: A Versatile Building Block for Medicinal Chemistry

5-Bromo-2-methoxybenzenesulfonyl chloride is a polyfunctional aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and agrochemical research. Its utility stems from the orthogonal reactivity of its constituent functional groups: the highly reactive sulfonyl chloride, the synthetically versatile aryl bromide, and the electron-donating methoxy group which influences the electronic properties of the benzene ring.

The sulfonyl chloride moiety serves as a robust electrophile, readily undergoing nucleophilic substitution with a wide array of amines and alcohols to furnish sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs spanning antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][2][3][4] The aryl bromide functionality, on the other hand, is a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes 5-bromo-2-methoxybenzenesulfonyl chloride a powerful tool for molecular diversification in drug discovery campaigns.

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, safe handling, and synthetic applications of 5-bromo-2-methoxybenzenesulfonyl chloride, with a focus on its practical utility for researchers and scientists in the field of drug development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and physicochemical properties of 5-bromo-2-methoxybenzenesulfonyl chloride are summarized in the table below.

Identifier/PropertyValue
CAS Number 23095-05-8[5]
Molecular Formula C₇H₆BrClO₃S[2]
Molecular Weight 285.54 g/mol [6]
IUPAC Name 5-bromo-2-methoxybenzene-1-sulfonyl chloride[7]
Synonyms 5-Bromo-2-methoxyphenyl-1-sulfonyl chloride
InChI Key IXSBNNRUQYYMRM-UHFFFAOYSA-N[7]
SMILES COC1=C(C=C(Br)C=C1)S(Cl)(=O)=O[7]
Appearance White to off-white crystalline solid
Melting Point 115-118 °C
Storage Temperature 2-8°C

Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

The most direct and industrially scalable method for the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride is the electrophilic aromatic substitution of 4-bromoanisole with chlorosulfonic acid. The electron-donating methoxy group is an ortho-, para-director, and since the para position is blocked by the bromine atom, the chlorosulfonation occurs regioselectively at the ortho position.

Reaction Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as both the solvent and the source of the electrophile, sulfur trioxide (SO₃), which is generated in situ. The methoxy group activates the aromatic ring towards electrophilic attack, and its steric bulk, combined with the electronic directing effect, favors substitution at the C2 position.

G cluster_0 Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride Start 4-Bromoanisole Process Electrophilic Aromatic Substitution (Chlorosulfonation) Start->Process Reacts with Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Process Reagent Product 5-Bromo-2-methoxybenzenesulfonyl Chloride Process->Product Yields

Caption: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the chlorosulfonation of substituted anisoles.[8][9]

Materials:

  • 4-Bromoanisole

  • Chlorosulfonic acid

  • Chloroform (or Dichloromethane)

  • Crushed ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Cooling: Charge the flask with 4-bromoanisole (1 equivalent) dissolved in a minimal amount of dry chloroform. Cool the solution to between -5°C and 0°C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel to the stirred solution.[8] Maintain the internal temperature below 5°C throughout the addition. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform.[8]

  • Washing and Drying: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 5-bromo-2-methoxybenzenesulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford a white crystalline solid.[8]

Reactivity and Synthetic Applications

The synthetic utility of 5-bromo-2-methoxybenzenesulfonyl chloride is primarily centered around the reactions of the sulfonyl chloride and the aryl bromide moieties.

G cluster_1 Reactivity of 5-Bromo-2-methoxybenzenesulfonyl Chloride cluster_2 Sulfonyl Chloride Reactions cluster_3 Aryl Bromide Reactions Reagent 5-Bromo-2-methoxy- benzenesulfonyl Chloride Amine Amine (R-NH2) Reagent->Amine Alcohol Alcohol (R-OH) Reagent->Alcohol Coupling Pd-catalyzed Cross-Coupling Reagent->Coupling Sulfonamide Sulfonamide Amine->Sulfonamide SulfonateEster Sulfonate Ester Alcohol->SulfonateEster Biaryl Biaryl Compounds Coupling->Biaryl

Caption: Key reaction pathways for 5-Bromo-2-methoxybenzenesulfonyl Chloride.

Synthesis of Sulfonamides

The reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) is a high-yielding and straightforward method for the synthesis of the corresponding sulfonamides.[1] These products are of significant interest in drug discovery due to the prevalence of the sulfonamide scaffold in bioactive molecules.[2][3][4]

General Experimental Protocol for Sulfonamide Synthesis:

  • Reaction Setup: Dissolve the amine (1.1 equivalents) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 5-bromo-2-methoxybenzenesulfonyl chloride and its sulfonamide derivatives can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 5-position of the aromatic ring, providing a powerful strategy for structure-activity relationship (SAR) studies in drug development. For example, this reagent has been used in the synthesis of 1-bromo-3-heteroarylbenzene derivatives.[6]

Illustrative Application: Synthesis of 2-(5-bromo-2-methoxyphenyl)benzofuran

While a specific protocol for this exact transformation using 5-bromo-2-methoxybenzenesulfonyl chloride was not found, its application in forming such C-C bonds is documented.[6] The general principle involves a Suzuki-Miyaura coupling of the corresponding boronic acid with an appropriate coupling partner.

Safety and Handling

5-Bromo-2-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazard Statements: Causes severe skin burns and eye damage (H314).

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor (P305 + P351 + P338 + P310).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

Conclusion

5-Bromo-2-methoxybenzenesulfonyl chloride is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the sequential or orthogonal functionalization of both the sulfonyl chloride and aryl bromide moieties, providing a rapid means to generate diverse molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful reagent in the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for the effective and safe utilization of 5-bromo-2-methoxybenzenesulfonyl chloride in a research and development setting.

References

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%. Retrieved February 22, 2026, from [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Open Journal of Medicinal Chemistry, 10(3), 113-145.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(11), 1626-1635.
  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction? Retrieved February 22, 2026, from [Link]

  • Google Patents. (2014). Preparation method of 4-bromoanisole. CN104230675A.
  • MDPI. (2009).
  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Retrieved February 22, 2026, from [Link]

  • Patsnap. (2014). Preparation method of 4-bromoanisole. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxybenzene-1-sulfonyl chloride. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Literature review of sulfinyl chloride derivatives in medicinal chemistry

[1][2][3][4] Executive Summary Sulfinyl chlorides ( ) represent a high-value, high-risk class of electrophiles in medicinal chemistry. Unlike their oxidized cousins, sulfonyl chlorides ( ), which are stable bench staples...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Sulfinyl chlorides (


)  represent a high-value, high-risk class of electrophiles in medicinal chemistry. Unlike their oxidized cousins, sulfonyl chlorides (

), which are stable bench staples, sulfinyl chlorides are moisture-sensitive, thermally unstable, and often chiral at the sulfur atom.

Their utility lies in their role as divergent intermediates .[1] They are the primary gateway to chiral sulfoxides (via the Andersen synthesis), sulfinamides (isosteres of amides), and thiosulfinates . This guide moves beyond standard textbook definitions to address the practical handling, in situ generation, and stereochemical applications of sulfinyl chlorides in modern drug discovery.

Chemical Nature & Reactivity Profile

The sulfur atom in a sulfinyl chloride is in the +4 oxidation state and possesses a lone pair, making it intrinsically chiral if the R-group is distinct from the chloride.

Core Reactivity Matrix
FeatureCharacteristicMedicinal Chemistry Implication
Electrophilicity HighReacts rapidly with nucleophiles (amines, alcohols, Grignards).
Stereochemistry Pyramidal (

)
Precursor for enantiopure drugs (e.g., Esomeprazole).
Stability LowProne to hydrolysis (

evolution) and disproportionation.
Leaving Group Chloride (

)
Excellent leaving group; substitution occurs with inversion of configuration.
The Stability Paradox

Researchers often avoid isolating aliphatic sulfinyl chlorides due to rapid decomposition. Aromatic variants (e.g.,


-toluenesulfinyl chloride) are more stable but still require anhydrous storage.
  • Expert Insight: In modern workflows, sulfinyl chlorides are rarely isolated. They are generated in situ via the reduction of sulfonyl chlorides or oxidation of disulfides, then immediately trapped with a nucleophile.

Synthetic Methodologies

A. Classical Oxidation (The Disulfide Route)

The traditional method involves the controlled chlorination of disulfides or thiols.



  • Causality: Acetic anhydride is critical here to act as an oxygen source and scavenger, preventing over-oxidation to the sulfonyl state.

B. The "Modern" Reductive Route (The Sulfonyl Shortcut)

For medicinal chemists, starting from stable sulfonyl chlorides is preferred.

  • Mechanism: Treatment of a sulfonyl chloride with a phosphine reductant (e.g.,

    
    ) removes one oxygen atom to yield the sulfinyl chloride in situ.
    
  • Application: This is the preferred route for synthesizing complex sulfinamides without handling noxious thiol precursors.

Visualization: The Reductive Coupling Workflow

The following diagram illustrates the modern "One-Pot" approach used to bypass the isolation of unstable intermediates.

ReductiveCoupling Sulfonyl Sulfonyl Chloride (Stable Precursor) Intermediate Sulfinyl Chloride (Transient Species) Sulfonyl->Intermediate Deoxygenation (-OPPh3) Reductant Reductant (PPh3) Reductant->Intermediate Product Sulfinamide (Target Scaffold) Intermediate->Product Nucleophilic Substitution Amine Amine Nucleophile (R'-NH2) Amine->Product

Figure 1: One-pot transformation of sulfonyl chlorides to sulfinamides via in situ sulfinyl chloride generation.[1]

Stereochemical Control: The Andersen Synthesis

The most critical application of sulfinyl chlorides in drug development is the synthesis of chiral sulfoxides . Because the sulfur atom is a stereocenter, simple oxidation of sulfides usually yields racemates. The Andersen Synthesis uses a sulfinyl chloride to install chirality.[2][3]

The Mechanism[6][7][8][9]
  • Derivatization: React achiral sulfinyl chloride with a chiral alcohol (typically (-)-Menthol).

  • Resolution: The resulting sulfinate esters are diastereomers (

    
     and 
    
    
    
    ) which can be separated by crystallization.
  • Substitution: Reaction with a Grignard reagent displaces the menthol with inversion of configuration at the sulfur.[3][4][5]

Visualization: The Chiral Switch

AndersenSynthesis SulfinylCl Racemic Sulfinyl Chloride (R-S(O)Cl) Sulfinate Diastereomeric Sulfinates (Separable Mixture) SulfinylCl->Sulfinate Esterification Menthol (-)-Menthol (Chiral Auxiliary) Menthol->Sulfinate PureSulfinate Pure Sulfinate Ester (Single Diastereomer) Sulfinate->PureSulfinate Crystallization/Chromatography ChiralSulfoxide Chiral Sulfoxide (Enantiopure Drug) PureSulfinate->ChiralSulfoxide SN2 @ Sulfur (Inversion of Config) Grignard Grignard Reagent (R'-MgBr) Grignard->ChiralSulfoxide

Figure 2: The Andersen Synthesis workflow for generating enantiopure sulfoxides from sulfinyl chlorides.

Medicinal Applications

Proton Pump Inhibitors (PPIs)

The sulfinyl group is the pharmacophore in PPIs like Omeprazole and Esomeprazole .

  • Role: The sulfoxide is a pro-drug. In the acidic environment of the parietal cells, it rearranges to a reactive sulfenic acid/sulfenamide that covalently binds to the

    
    -ATPase enzyme.
    
  • Synthesis Link: While industrial synthesis often uses asymmetric oxidation of sulfides, the sulfinyl chloride route allows for the synthesis of specific analogs for structure-activity relationship (SAR) studies.

Sulfinamides as Transition State Mimics

Sulfinamides (


) are isosteres of amides but possess a tetrahedral geometry.
  • Protease Inhibitors: They mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of metalloproteases and HIV protease.

  • Solubility: They often possess better aqueous solubility than their sulfonamide counterparts.

Trifluoromethanesulfinyl Chloride ( )

A specialized reagent used to introduce the trifluoromethylsulfinyl group (


).
  • Significance: Fluorine substitution increases lipophilicity (LogP) and metabolic stability. This reagent allows the direct "late-stage functionalization" of drug scaffolds.

Experimental Protocols

Protocol A: Preparation of p-Toluenesulfinyl Chloride

A classic isolation method for a relatively stable sulfinyl chloride.

Reagents: Sodium p-toluenesulfinate (anhydrous), Thionyl chloride (


).
Safety:  Perform in a fume hood. 

and

gases are evolved.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Addition: Add sodium p-toluenesulfinate (10.0 g) to the flask. Add thionyl chloride (25 mL) in excess.

  • Reaction: Gently reflux the mixture for 2 hours. The solid sulfinate will dissolve, and gas evolution will cease upon completion.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure.

  • Purification: The residue is crude p-toluenesulfinyl chloride. For high purity, distill under high vacuum (bp ~115°C at 0.5 mmHg).

  • Storage: Store under nitrogen in a sealed vessel at 4°C.

Protocol B: One-Pot Synthesis of Sulfinamides from Sulfonyl Chlorides

A modern, self-validating protocol avoiding isolation of the unstable intermediate.

Reagents: Sulfonyl chloride (


 equiv), Triphenylphosphine (

,

equiv), Amine (

equiv), Triethylamine (

,

equiv), DCM (anhydrous).
  • Reduction: Dissolve the sulfonyl chloride in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.[6]

  • Activation: Add

    
     slowly. Stir for 1 hour at RT. Validation: Monitor by TLC; the disappearance of the non-polar sulfonyl chloride indicates conversion to the sulfinyl chloride intermediate.
    
  • Coupling: Cool back to 0°C. Add

    
     followed by the amine dropwise.
    
  • Workup: Stir for 2 hours. Quench with water. Extract with DCM.

  • Purification: Flash chromatography. (Note:

    
     is a byproduct and must be separated).
    

References

  • Andersen, K. K. (1962). "Synthesis of (+)-ethyl p-tolyl sulfoxide from (-)-menthyl (-)-p-toluenesulfinate". Tetrahedron Letters, 3(3), 93-95.[4] Link

  • Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and utilization of chiral sulfoxides". Chemical Reviews, 103(9), 3651-3706. Link

  • Yuan, Y., et al. (2018). "Sulfinamides: A review of their synthesis and applications". Organic & Biomolecular Chemistry. Link

  • Harmata, M., et al. (2010). "One-pot synthesis of sulfinamides from sulfonyl chlorides". Journal of Organic Chemistry. Link

  • BenchChem. "Trifluoromethanesulfinyl Chloride: Reagent Profile". Link

Sources

Exploratory

Potential biological activity of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride scaffolds

Part 1: Executive Summary The 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (CAS 24878770) scaffold represents a high-value "pivot point" in medicinal chemistry. Unlike its more common oxidized counterpart (sulfonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (CAS 24878770) scaffold represents a high-value "pivot point" in medicinal chemistry. Unlike its more common oxidized counterpart (sulfonyl chloride, CAS 23095-05-8), the sulfinyl chloride offers a unique entry into chiral sulfur chemistry. This scaffold combines three distinct pharmacophoric handles:

  • The Sulfinyl Group (-S(O)Cl): A reactive electrophile capable of forming chiral sulfinamides (transition state isosteres) or being oxidized to sulfonamides.

  • The 5-Bromine Handle: A pre-installed halogen essential for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

  • The 2-Methoxy Group: An electron-donating group (EDG) that modulates the pKa of the sulfur center and serves as a hydrogen bond acceptor in protein-ligand interactions.

This guide details the synthetic pathways, biological rationale, and experimental protocols for leveraging this scaffold in drug discovery, specifically targeting GPCRs (5-HT6), Ion Channels (Nav1.7), and kinase inhibition.

Part 2: Chemical Architecture & Reactivity

The utility of this scaffold lies in its divergent reactivity . The sulfinyl chloride is not merely a precursor; it is a gateway to two distinct classes of bioactive molecules: Sulfonamides (via oxidation) and Sulfinamides (via nucleophilic substitution).

Pharmacophore Mapping

The 5-bromo-2-methoxy motif is a "privileged substructure" found in numerous bioactive agents.

  • Electronic Modulation: The 2-methoxy group ($ \sigma_p = -0.27 $) increases electron density on the ring, stabilizing the sulfinyl/sulfonyl group against hydrolysis compared to electron-deficient analogs.

  • Halogen Bonding: The 5-bromo substituent often engages in halogen bonding with carbonyl backbone residues in target proteins (e.g., kinases), enhancing potency by 10–100 fold compared to the hydrogen analog.

Visualization: The Divergent Synthesis Pathway

G Core 5-Bromo-2-methoxy benzene-1-sulfinyl Chloride (The Scaffold) Sulfonamide Oxidation Path: Arylsulfonamides (Nav1.7, 5-HT6 Ligands) Core->Sulfonamide [O] (mCPBA/NaOCl) Sulfinamide Substitution Path: Chiral Sulfinamides (TS Isosteres) Core->Sulfinamide R-NH2 (Nucleophilic Subst.) Heterocycle Cyclization Path: Benzothiophenes/ Sultams Core->Heterocycle Lewis Acid Cyclization Thiol Precursor: 5-Bromo-2-methoxy benzenethiol Thiol->Core SO2Cl2 / Ac2O

Figure 1: Divergent synthetic pathways from the sulfinyl chloride core. The scaffold serves as a branch point between achiral sulfonamides and chiral sulfinamides.

Part 3: Biological Applications[1][2][3][4][5][6]

Neurology: Nav1.7 and 5-HT6 Antagonists

The sulfonamide derivatives of this scaffold are potent inhibitors of the voltage-gated sodium channel Nav1.7 , a key target for non-opioid analgesics.

  • Mechanism: The sulfonamide moiety binds to the voltage-sensor domain (VSD4), locking the channel in the inactivated state.

  • SAR Insight: The 2-methoxy group is critical for selectivity over Nav1.5 (cardiac channel), reducing cardiotoxicity risks.

  • 5-HT6 Relevance: Aryl sulfonamides with lipophilic substituents (like 5-Br) are classic antagonists for the 5-HT6 receptor, investigated for cognitive enhancement in Alzheimer's disease.

Oncology: Tubulin Inhibition

Derivatives where the sulfonamide nitrogen is substituted with methoxyphenyl groups (e.g., 3,4,5-trimethoxyaniline) function as tubulin polymerization inhibitors .

  • Data: 5-bromo-2-methoxybenzenesulfonamides have shown

    
     values in the low micromolar range (
    
    
    
    ) against MCF-7 breast cancer cell lines.
  • Causality: The 5-bromo group mimics the steric bulk of the trimethoxy group found in Colchicine, occupying the hydrophobic pocket of

    
    -tubulin.
    
Antibacterial: Next-Gen Sulfas

While traditional sulfa drugs target DHPS, new aryl sulfonamides derived from this core show activity against MRSA by disrupting bacterial membrane potential, a mechanism distinct from folate pathway inhibition.

Summary of Biological Activity
Target ClassDerivative TypeMechanism of ActionKey Pharmacophore Feature
Pain (Nav1.7) SulfonamideVSD4 Binding / State-dependent blockSulfonamide anion + 2-OMe selectivity
Alzheimer's (5-HT6) SulfonamideGPCR Antagonism5-Br (Lipophilic pocket fill)
Oncology (MCF-7) SulfonamideTubulin Polymerization Inhibition5-Br (Steric mimicry of Colchicine)
Synthesis SulfinamideAsymmetric Amine SynthesisChiral Sulfur Center

Part 4: Experimental Protocols

Synthesis of 5-Bromo-2-methoxybenzene-1-sulfinyl Chloride

Note: Sulfinyl chlorides are moisture-sensitive. All glassware must be flame-dried.

Reagents: 5-Bromo-2-methoxybenzenethiol (1.0 eq), Sulfuryl chloride (


, 1.05 eq), Acetic Anhydride (

, 1.0 eq), DCM (anhydrous).

Protocol:

  • Dissolve 5-bromo-2-methoxybenzenethiol (2.19 g, 10 mmol) in anhydrous DCM (20 mL) under Argon at -78°C.

  • Add acetic anhydride (10 mmol) to scavenge any adventitious water.

  • Add sulfuryl chloride (1.42 g, 10.5 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl).

  • Allow the mixture to warm to 0°C over 1 hour.

  • Validation: Monitor by TLC (shift in

    
     compared to thiol).
    
  • Workup: Concentrate in vacuo strictly under anhydrous conditions. The resulting yellow oil is the sulfinyl chloride. Use immediately for the next step.

    • Self-Validating Check: The product should react vigorously with water; lack of reactivity indicates hydrolysis to sulfinic acid has already occurred.

Conversion to Chiral Sulfinamide (The Scaffold)

Reagents: Sulfinyl Chloride (from step 4.1), (S)-tert-butanesulfinamide (or other chiral amine),


, THF.

Protocol:

  • Dissolve the amine (1.0 eq) and

    
     (1.2 eq) in THF at -78°C.
    
  • Add the crude sulfinyl chloride (1.0 eq) in THF dropwise.

  • Stir at -78°C for 2 hours, then warm to RT.

  • Quench with sat.

    
    . Extract with EtOAc.
    
  • Result: A stable sulfinamide scaffold ready for Suzuki coupling at the 5-Br position.

Part 5: Advanced Visualization - Pharmacophore Logic

Pharmacophore Center Benzene Ring Br 5-Bromo (Halogen Bond / Coupling) Center->Br OMe 2-Methoxy (H-Bond Acceptor / Selectivity) Center->OMe Sulf 1-Sulfinyl/Sulfonyl (Warhead / Linker) Center->Sulf Tubulin Tubulin Colchicine Site (Anticancer) Br->Tubulin Hydrophobic Fill Coupling Pd-Catalyzed Cross-Coupling Br->Coupling Synthetic Handle Nav17 Nav1.7 VSD4 Domain (Analgesia) OMe->Nav17 Selectivity Filter Sulf->Nav17 Electrostatic Interaction

Figure 2: Pharmacophore map illustrating how specific structural features of the scaffold translate to biological activity and synthetic utility.

References

  • Nav1.7 Inhibition: F. Theil et al., "Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models," ACS Medicinal Chemistry Letters, 2016. Link

  • Sulfonamide Synthesis: K. Bahrami et al., "A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives," Journal of Organic Chemistry, 2009.[1] Link

  • Anticancer Activity: S. Wang et al., "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds," Bioorganic Chemistry, 2020. Link

  • Sulfinamide Chemistry: J. A. Ellman et al., "Synthesis and applications of tert-butanesulfinamide," Chemical Reviews, 2010. Link

  • Aryl Sulfonamide Review: "Aryl Sulfonamides made easy," Sussex Drug Discovery Centre, 2015.[2] Link

Sources

Protocols & Analytical Methods

Method

General procedure for synthesizing sulfinamides using 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Application Note: Synthesis of Sulfinamides via 5-Bromo-2-methoxybenzene-1-sulfinyl Chloride Executive Summary This guide details the protocol for synthesizing -substituted sulfinamides using 5-Bromo-2-methoxybenzene-1-s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sulfinamides via 5-Bromo-2-methoxybenzene-1-sulfinyl Chloride

Executive Summary

This guide details the protocol for synthesizing


-substituted sulfinamides using 5-Bromo-2-methoxybenzene-1-sulfinyl chloride  as the electrophilic sulfur source.[1] Unlike the ubiquitous sulfonyl chlorides (

) used to make sulfonamides, sulfinyl chlorides (

) are highly reactive, moisture-sensitive intermediates used to construct the sulfinamide (

) pharmacophore.

The 5-bromo-2-methoxy substitution pattern offers unique synthetic utility: the ortho-methoxy group provides steric modulation and electronic stabilization, while the para-bromo handle allows for downstream diversification (e.g., Suzuki-Miyaura coupling) after the sulfinamide bond is formed.[1]

Critical Reagent Verification

Warning: Identity Hazard Before proceeding, you must verify your starting material. The sulfonyl analogue (5-Bromo-2-methoxybenzenesulfonyl chloride, CAS 23095-05-8) is a common commercial reagent.[1] The sulfinyl chloride requested here is significantly less stable and often requires in situ preparation or specialized storage.

FeatureSulfinyl Chloride (Target)Sulfonyl Chloride (Common Impurity)
Formula


Oxidation State S(IV)S(VI)
Product Sulfinamide (

)
Sulfonamide (

)
Stability Moisture Sensitive; degrades >

Shelf Stable Solid

Chemical Context & Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the electrophilic sulfur, displacing the chloride.

  • Electronic Effects: The 2-methoxy group acts as a

    
    -acceptor (inductive) but 
    
    
    
    -donor (resonance). In the sulfinyl chloride, the inductive withdrawal dominates, making the sulfur highly electrophilic.
  • Steric Effects: The ortho-methoxy group prevents rotational freedom, potentially increasing the stereoselectivity if chiral amines are used, but also requiring longer reaction times for bulky nucleophiles.

Mechanism Reagent Sulfinyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amine (Nucleophile) Amine->Intermediate Product Sulfinamide (Target) Intermediate->Product Cl Elimination Salt Ammonium Salt (Byproduct) Intermediate->Salt Proton Transfer Base Base (TEA) (HCl Scavenger) Base->Salt

Figure 1: Mechanistic pathway for nucleophilic substitution at the sulfinyl center.[1]

Experimental Protocol

Materials & Equipment
  • Reagent: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (1.1 equiv).[1]

    • Note: If synthesizing in situ from the thiol, use the Sulfuryl Chloride (

      
      ) method at 
      
      
      
      [1].
  • Nucleophile: Primary or Secondary Amine (1.0 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous .

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen.

  • Add the Amine (1.0 equiv) and TEA (2.0 equiv).

  • Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Cool the solution to

    
      (Dry ice/Acetone bath).
    
    • Expert Insight: While sulfonamides are made at

      
      , sulfinyl chlorides are far more reactive. Starting at 
      
      
      
      prevents over-reaction and decomposition.[1]

Step 2: Addition of Sulfinyl Chloride

  • Dissolve 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM in a separate vial.

  • Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Visual Cue: A white precipitate (Triethylamine hydrochloride) will form immediately upon addition.

  • Allow the reaction to stir at

    
     for 1 hour.
    
  • Remove the cooling bath and allow the mixture to warm to

    
      over 1 hour.
    
    • Monitoring: Check TLC. The sulfinyl chloride is unstable on silica; monitor the consumption of the amine.

Step 3: Quench and Workup

  • Quench the reaction by adding Saturated

    
      solution.
    
  • Separate the organic layer.

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash with Brine .

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Caution: Do not use high heat (

      
      ) during rotary evaporation, as sulfinamides can be thermally labile compared to sulfonamides.
      

Step 4: Purification

  • Purify via Flash Column Chromatography.[2]

    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: Sulfinamides are polar. Expect elution at higher polarity than the corresponding sulfonamide.

Workflow Visualization

Workflow Start Start: Anhydrous Conditions Solubilize Dissolve Amine + TEA in DCM Start->Solubilize Cool Cool to -78°C Solubilize->Cool Add Dropwise Addition of Sulfinyl Chloride Cool->Add React Stir 1h (-78°C) -> Warm to 0°C Add->React Quench Quench with Sat. NaHCO3 React->Quench Extract DCM Extraction & Drying Quench->Extract Purify Flash Chromatography Extract->Purify

Figure 2: Operational workflow for sulfinamide synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfinyl ChlorideEnsure strictly anhydrous solvents. Verify reagent quality (should not smell of

).
Sulfonamide Impurity Oxidation of product or reagentDegas solvents to remove dissolved

. Perform reaction under inert atmosphere.
Unreacted Amine Steric hindrance (2-OMe group)Allow reaction to warm to Room Temperature (RT) for 2 hours; increase reagent equivalents to 1.5 eq.
Racemization High TemperatureKeep reaction below

if using a chiral amine to maintain diastereoselectivity.

References

  • Youn, J.-H., & Herrmann, R. (1987).[3] Direct Conversion of Thiols to Sulfinyl Chlorides by Sulfuryl Chloride.[3][4][5] Synthesis, 1987(01), 72–73.[3] Link

  • Ellman, J. A., et al. (2002).

    
    -tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1] Accounts of Chemical Research, 35(11), 984–995. Link
    
  • Drabowicz, J., & Mikołajczyk, M. (1980). Synthesis of Sulfinamides. Organic Preparations and Procedures International, 12(5), 332-335. (General procedure grounding).

Sources

Application

Application Notes and Protocols for the Synthesis of Chiral Sulfoxides from 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Precursors

Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry Chiral sulfoxides are a class of organosulfur compounds that have garnered significant attention in the fields of medicinal chemistry, asymmetric sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry

Chiral sulfoxides are a class of organosulfur compounds that have garnered significant attention in the fields of medicinal chemistry, asymmetric synthesis, and materials science.[1][2] The stereogenic sulfur atom in sulfoxides, which is conformationally stable at room temperature, makes them valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as integral components of pharmacologically active molecules.[3][4] The precise control over the three-dimensional arrangement of substituents around the sulfur atom is paramount, as the biological activity and stereochemical outcome of reactions often depend on the absolute configuration of the sulfoxide.[2]

This application note provides a comprehensive guide for the synthesis of enantiomerically enriched sulfoxides using 5-Bromo-2-methoxybenzene-1-sulfinyl chloride as a key precursor. We will delve into the preparation of the sulfinyl chloride, followed by a detailed exploration of the renowned Andersen synthesis, a powerful and reliable method for the diastereoselective preparation of chiral sulfoxides.[3] This methodology relies on the use of a chiral auxiliary, (1R,2S,5R)-(-)-menthol, to induce chirality, followed by a nucleophilic substitution with a Grignard reagent to furnish the desired chiral sulfoxide.[5][6]

This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel chiral sulfoxides with a well-defined stereochemistry. The protocols provided herein are detailed and accompanied by mechanistic explanations to provide a thorough understanding of the underlying principles.

Synthesis of the Precursor: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

The synthesis of the target chiral sulfoxides commences with the preparation of the requisite sulfinyl chloride precursor. The commercially available 5-Bromo-2-methoxybenzenesulfonyl chloride serves as a convenient starting material. The synthetic strategy involves the reduction of the sulfonyl chloride to the corresponding sulfinyl chloride.

Protocol 1: Reduction of 5-Bromo-2-methoxybenzenesulfonyl chloride

This protocol is adapted from established methods for the reduction of arylsulfonyl chlorides.[6]

Materials:

  • 5-Bromo-2-methoxybenzenesulfonyl chloride

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • To this solution, add triphenylphosphine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • The crude 5-Bromo-2-methoxybenzene-1-sulfinyl chloride is typically used in the next step without further purification. The primary byproduct, triphenylphosphine oxide, can be removed during the workup of the subsequent step.

Causality of Experimental Choices:

  • Inert Atmosphere: Sulfinyl chlorides are sensitive to moisture and can hydrolyze. Conducting the reaction under an inert atmosphere prevents this decomposition.

  • Triphenylphosphine as Reducing Agent: Triphenylphosphine is a mild and effective reducing agent for converting sulfonyl chlorides to sulfinyl chlorides. The formation of the thermodynamically stable triphenylphosphine oxide drives the reaction to completion.

  • Anhydrous Solvent: The use of anhydrous toluene is crucial to prevent the hydrolysis of the starting material and the product.

The Andersen Synthesis: A Diastereoselective Approach to Chiral Sulfoxides

The Andersen synthesis is a cornerstone in the preparation of enantiomerically pure sulfoxides.[3] The strategy involves the reaction of the synthesized 5-Bromo-2-methoxybenzene-1-sulfinyl chloride with a chiral alcohol, (1R,2S,5R)-(-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated, and subsequent treatment with a Grignard reagent proceeds with inversion of configuration at the sulfur atom to yield the desired enantiomerically enriched sulfoxide.[7]

Experimental Workflow for the Andersen Synthesis

Caption: Workflow of the Andersen Synthesis.

Protocol 2: Synthesis of Menthyl 5-Bromo-2-methoxybenzene-1-sulfinate Diastereomers

Materials:

  • Crude 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in toluene

  • (1R,2S,5R)-(-)-Menthol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (1R,2S,5R)-(-)-menthol (1.0 eq) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the toluene solution of crude 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (1.0 eq) to the cooled menthol-pyridine solution via an addition funnel.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid and diethyl ether.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude mixture of diastereomeric menthyl 5-Bromo-2-methoxybenzene-1-sulfinates.

Causality of Experimental Choices:

  • Pyridine as Base: Pyridine acts as a base to neutralize the HCl generated during the esterification reaction, driving the reaction to completion.

  • Low Temperature Addition: The slow addition of the sulfinyl chloride at low temperature helps to control the exothermic reaction and minimize side reactions.

  • Aqueous Workup: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

Protocol 3: Separation of Diastereomers by Fractional Crystallization

The separation of the diastereomeric sulfinate esters is a critical step to obtain an enantiomerically pure final product. This is typically achieved by fractional crystallization, exploiting the different solubilities of the diastereomers in a suitable solvent system.[4]

Materials:

  • Crude mixture of menthyl 5-Bromo-2-methoxybenzene-1-sulfinate diastereomers

  • Recrystallization solvent (e.g., acetone, ethanol, or a mixture of solvents like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude diastereomeric mixture in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomer should start to crystallize.

  • To maximize the yield of the crystals, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • The mother liquor will be enriched in the more soluble diastereomer. This can be concentrated and subjected to further crystallization to potentially isolate the second diastereomer.

  • The purity of the isolated diastereomer should be checked by NMR spectroscopy or HPLC on a chiral column.[8][9]

Causality of Experimental Choices:

  • Slow Cooling: Slow cooling promotes the formation of well-defined crystals and improves the efficiency of the separation.

  • Choice of Solvent: The choice of solvent is crucial and may require some optimization. An ideal solvent will have a large difference in solubility for the two diastereomers.

Protocol 4: Synthesis of Chiral (5-Bromo-2-methoxyphenyl) Sulfoxides

The final step of the Andersen synthesis involves the reaction of the purified menthyl sulfinate diastereomer with a Grignard reagent. This reaction proceeds with a clean inversion of configuration at the sulfur center.[7]

Materials:

  • Purified menthyl 5-Bromo-2-methoxybenzene-1-sulfinate diastereomer

  • Grignard reagent (R-MgX, e.g., methylmagnesium bromide, phenylmagnesium bromide) in an appropriate solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Dissolve the purified menthyl sulfinate diastereomer (1.0 eq) in anhydrous diethyl ether or THF in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent (1.1-1.5 eq) to the cooled solution via an addition funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude chiral sulfoxide.

  • Purify the product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent determines the second substituent on the final sulfoxide.

  • Inversion of Configuration: The nucleophilic attack of the Grignard reagent on the sulfur atom of the sulfinate ester occurs from the side opposite to the leaving group (-O-menthyl), resulting in a predictable inversion of stereochemistry. This is a key feature of the Andersen synthesis, allowing for the synthesis of a specific enantiomer.

  • Ammonium Chloride Quench: The saturated ammonium chloride solution is a mild proton source used to quench the reaction and protonate the magnesium alkoxide byproduct.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of two exemplary chiral sulfoxides using this methodology.

EntryGrignard Reagent (R-MgX)ProductExpected Yield (%)Expected e.e. (%)
1Methylmagnesium bromide(R/S)-(5-Bromo-2-methoxyphenyl)(methyl)sulfoxide70-85>95
2Phenylmagnesium bromide(R/S)-(5-Bromo-2-methoxyphenyl)(phenyl)sulfoxide65-80>95

Note: The absolute configuration of the product depends on the configuration of the starting menthyl sulfinate diastereomer.

Characterization

The synthesized chiral sulfoxides should be thoroughly characterized to confirm their structure and determine their enantiomeric purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. Chiral shift reagents or derivatization with a chiral agent can be used to determine the enantiomeric excess by resolving the signals of the two enantiomers.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Using a suitable chiral stationary phase, the two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the peak areas.[8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Safety Precautions

  • Thionyl chloride and sulfinyl chlorides are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Grignard reagents are highly reactive and flammable. They should be handled under an inert atmosphere, and away from sources of ignition and water.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note has provided a detailed and practical guide for the synthesis of chiral sulfoxides from 5-Bromo-2-methoxybenzene-1-sulfinyl chloride precursors. By following the outlined protocols for the preparation of the sulfinyl chloride and the subsequent Andersen synthesis, researchers can reliably access enantiomerically enriched sulfoxides. The key to this methodology lies in the efficient separation of the diastereomeric menthyl sulfinate esters, which ultimately dictates the enantiomeric purity of the final product. The ability to synthesize chiral sulfoxides with high stereochemical control is of immense value in the development of new pharmaceuticals and asymmetric catalysts.

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link][11]

  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link][3]

  • Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. [Link][6]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. National Institutes of Health. [Link][12]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Royal Society of Chemistry. [Link][2]

  • Menthol. University of California, Berkeley. [Link][13]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link][4]

  • Synthesis of Enantioenriched Sulfoxides. ResearchGate. [Link][7]

  • Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Southern Methodist University. [Link][10]

  • 5-bromo-2-methoxybenzene-1-sulfinyl chloride. PubChem. [Link][14]

  • NMR determination of enantiomeric excess. ResearchGate. [Link][15]

  • Chiral Sulfoxides Synthesis. Chemtos. [Link][1]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link][16]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. [Link][17]

  • Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids. Google Patents. [18]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link][9]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of the 5-Bromo Moiety

Abstract & Strategic Importance The 5-bromo moiety —specifically within hetero aromatic scaffolds like 5-bromoindole , 5-bromopyrimidine , and 5-bromothiophene —represents a "privileged position" in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 5-bromo moiety —specifically within hetero aromatic scaffolds like 5-bromoindole , 5-bromopyrimidine , and 5-bromothiophene —represents a "privileged position" in modern drug discovery. Unlike the often sterically encumbered C2 or C4 positions, the C5 position offers a vector for extending molecular geometry into new chemical space without compromising the core binding affinity of the heterocycle.

However, functionalizing the 5-bromo position presents distinct challenges:

  • Regioselectivity: In poly-halogenated systems (e.g., 5-bromo-2-chloropyrimidine), distinguishing between the C5-Br and activated C2-Cl sites requires precise catalyst control.

  • Electronic Deactivation: Electron-rich rings (like indoles) can make oxidative addition sluggish, requiring specialized ligands.

  • Protodehalogenation: A common side reaction where the bromine is replaced by hydrogen rather than the desired nucleophile, often due to hydride sources in the solvent or base.

This guide provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, designed to overcome these specific failure modes.

Mechanistic Insight & Ligand Selection

Success in coupling 5-bromo substrates hinges on the Oxidative Addition (OA) step.[1] While Bromide is a good leaving group, the electron density of the ring modulates reactivity.

  • Electron-Poor Rings (e.g., Pyrimidines): OA is fast. The challenge is selectivity and preventing catalyst poisoning by the nitrogen lone pairs.

  • Electron-Rich Rings (e.g., Indoles): OA is slower. Requires electron-rich, bulky phosphine ligands to facilitate the cycle.

Decision Tree: Ligand & Condition Selection

Use the following logic flow to select the starting conditions for your specific 5-bromo substrate.

LigandSelection Start Start: 5-Bromo Substrate Analysis Type Reaction Type? Start->Type Suzuki Suzuki-Miyaura (C-C) Type->Suzuki Buchwald Buchwald-Hartwig (C-N) Type->Buchwald RingElec Ring Electronics? Suzuki->RingElec Sterics Amine Sterics? Buchwald->Sterics Rich Electron Rich (e.g., Indole, Thiophene) RingElec->Rich Poor Electron Poor (e.g., Pyrimidine, Pyridine) RingElec->Poor LigandA Use: SPhos or XPhos Pd(OAc)2 Promotes OA on difficult substrates Rich->LigandA LigandB Use: Pd(dppf)Cl2 or Pd(PPh3)4 Standard conditions sufficient Poor->LigandB Primary Primary/Unihindered Sterics->Primary Secondary Secondary/Bulky Sterics->Secondary LigandC Use: BrettPhos or Xantphos Prevents beta-hydride elimination Primary->LigandC LigandD Use: RuPhos Excellent for secondary amines Secondary->LigandD

Figure 1: Decision matrix for optimizing catalyst systems based on substrate electronics and nucleophile sterics.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Target: 5-Bromo-2-chloropyrimidine Objective: Selective coupling at C5-Br while retaining the C2-Cl handle for subsequent functionalization.

The Challenge

Although C2-Cl is activated for SNAr, Palladium oxidative addition typically follows bond dissociation energies (C-Br < C-Cl). However, high temperatures or non-selective ligands can erode this preference, leading to "over-coupling" (bis-arylation).

Experimental Protocol

Scale: 1.0 mmol Standard: >95% Selectivity for C5 product.

  • Preparation:

    • Charge a microwave vial or Schlenk tube with 5-bromo-2-chloropyrimidine (193 mg, 1.0 mmol), Arylboronic acid (1.05 mmol, 1.05 equiv), and Na₂CO₃ (212 mg, 2.0 mmol).

    • Note: Limiting the boronic acid to 1.05 equivalents is crucial to prevent the second coupling at C2.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (29 mg, 2.5 mol%).

    • Expert Insight: Triphenylphosphine ligands are moderately active. Using highly active ligands like SPhos here is counter-productive as they might promote oxidative addition into the C2-Cl bond.

  • Solvent System:

    • Add DME (Dimethoxyethane) / Water (4:1 ratio, 5 mL total).

    • Degassing: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.

  • Reaction:

    • Heat to 80 °C for 4–6 hours.

    • Monitoring: Check LCMS.[1] The C5-product usually appears first. If C2-coupling product is observed (>5%), lower temperature to 60 °C.

  • Workup:

    • Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[3]

    • Purification: Flash chromatography (Hexane/EtOAc). The C2-Cl handle remains intact for a second reaction (e.g., displacement with an amine).

Protocol B: Buchwald-Hartwig Amination of 5-Bromoindole

Target: 5-Bromoindole (unprotected) Objective: C-N bond formation at C5 without N-arylation of the indole nitrogen.

The Challenge

Indoles possess a free N-H (pKa ~16). Strong bases (NaOtBu) can deprotonate the indole nitrogen, turning it into a nucleophile that competes with the exogenous amine, leading to N-arylation or polymerization.

Experimental Protocol

Scale: 1.0 mmol System: LiHMDS / Pre-catalyst G3

  • Preparation:

    • Charge a vial with 5-bromoindole (196 mg, 1.0 mmol) and the Amine nucleophile (1.2 mmol).

    • Add RuPhos Pd G3 precatalyst (2-3 mol%).

    • Expert Insight: Using a G3/G4 precatalyst ensures immediate generation of the active LPd(0) species, avoiding the induction period associated with Pd(OAc)₂/Ligand mixing.

  • Base Selection:

    • Add LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv, 1M in THF).

    • Why LiHMDS? It acts as a soluble, non-nucleophilic base. Unlike NaOtBu, the steric bulk of the silyl groups suppresses the nucleophilicity of the deprotonated indole nitrogen, favoring the cross-coupling at C5.

  • Solvent & Reaction:

    • Add anhydrous THF (4 mL).

    • Heat to 65 °C for 2–12 hours.

  • Self-Validating Checkpoint:

    • Color Change: Reaction typically turns from pale yellow to dark orange/brown.

    • Side-Reaction Check: If LCMS shows a mass corresponding to [Indole-H], protodehalogenation is occurring.

    • Corrective Action: Increase amine concentration or switch solvent to Toluene to reduce hydride sources.

Data Summary & Troubleshooting

ParameterSuzuki (C5-Pyrimidine)Buchwald (C5-Indole)
Primary Risk Over-coupling at C2-ClN-arylation of Indole
Catalyst Choice Pd(PPh₃)₄ (Moderate Activity)RuPhos Pd G3 (High Activity)
Base Na₂CO₃ (Mild, Inorganic)LiHMDS (Soluble, Bulky)
Solvent DME/H₂O (Polar)THF or Toluene (Anhydrous)
Temp 80 °C65 °C
Common Failure Modes
  • "Black Metal" Precipitation: Indicates ligand dissociation and formation of inactive Pd-black.

    • Fix: Increase ligand:metal ratio or switch to a bidentate ligand like Xantphos.

  • No Reaction (Starting Material Recovery):

    • Fix: For 5-bromo species, the oxidative addition might be too slow. Switch to Pd(tBu₃P)₂ or Pd-PEPPSI-IPr catalysts.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116, 12564–12649. Link

  • Schröter, S.; Stock, C.; Bach, T. Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron2005 , 61, 2245–2267. Link

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chem. Sci.2011 , 2, 27–50. Link

  • Li, H. et al. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends. Chem. Sci.2016 , 7, 5148–5159. Link

Sources

Application

Using 5-Bromo-2-methoxybenzene-1-sulfinyl chloride as a building block in drug discovery

Executive Summary In modern medicinal chemistry, the demand for novel vectors and stable bioisosteres has driven a resurgence in sulfur(IV) and sulfur(VI) chemistry. While sulfonyl chlorides ( ) are ubiquitous, their red...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the demand for novel vectors and stable bioisosteres has driven a resurgence in sulfur(IV) and sulfur(VI) chemistry. While sulfonyl chlorides (


) are ubiquitous, their reduced analogues, sulfinyl chlorides (

)
, offer a distinct and versatile entry point into chiral sulfur scaffolds.

This guide details the application of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (hereafter Compound 1 ). Unlike its sulfonyl counterpart, Compound 1 allows for the sequential construction of sulfinamides , sulfoxides , and the increasingly popular sulfonimidamides (aza-sulfonamides). The 5-bromo moiety serves as a reliable handle for late-stage cross-coupling, while the 2-methoxy group provides essential steric bulk and electronic modulation.

Chemical Profile & Reactivity[1][2][3][4][5]

Compound 1 acts as a "linchpin" scaffold due to its three distinct reactive sites:

  • The Sulfinyl Chloride (

    
    ):  A highly electrophilic center susceptible to nucleophilic attack by amines, alcohols, and organometallics. It is the gateway to S(IV) chirality.
    
  • The Aryl Bromide (

    
    ):  A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.
    
  • The Methoxy Group (

    
    ):  An electron-donating group (EDG) that modulates the acidity of the resulting N-H bonds and can be demethylated to a phenol if a hydrogen-bond donor is required.
    
Reactivity Landscape (Graphviz)

ReactivityLandscape Core 5-Bromo-2-methoxybenzene- 1-sulfinyl chloride (Compound 1) Sulfinamide Sulfinamides (Ar-SO-NHR) Core->Sulfinamide Nucleophilic Subst. Sulfoxide Sulfoxides (Ar-SO-R) Core->Sulfoxide Nucleophilic Subst. Sulfonyl Sulfonyl Chloride (Ar-SO2Cl) Core->Sulfonyl Oxidation Amine Primary Amines (R-NH2) Amine->Core Grignard Grignard Reagents (R-MgBr) Grignard->Core Oxidant Oxidation (NaOCl / KMnO4) Oxidant->Sulfinamide PdCat Pd Catalyst (Suzuki/Buchwald) PdCat->Sulfinamide Biaryl Biaryl Scaffolds Sulfinamide->Biaryl Pd-Coupling (at Br) Sulfonimidamide Sulfonimidamides (Ar-S(O)(NR')-NHR) Sulfinamide->Sulfonimidamide Oxidative Imination

Figure 1: Divergent reactivity map of Compound 1. The sulfinyl core allows access to sulfinamides and sulfonimidamides, distinct from standard sulfonyl chemistry.

Application 1: Synthesis of Sulfonimidamides (Bioisosteres)

Context: Sulfonimidamides (


) are mono-aza analogues of sulfonamides. They are gaining traction in drug discovery because they offer an additional vector (the nitrogen substituent) for drug-target interactions and possess different solubility/permeability profiles compared to sulfonamides.

Mechanism: The synthesis proceeds via the Sulfinamide intermediate.[1] Compound 1 reacts with an amine to form the sulfinamide, which is then subjected to oxidative imination.

Protocol A: Synthesis of N-Functionalized Sulfinamides

Reagents:

  • Compound 1 (1.0 equiv)[2][3][4]

  • Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the amine and

    
     in anhydrous DCM under 
    
    
    
    atmosphere. Cool to 0 °C.
  • Addition: Dissolve Compound 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Sulfinyl chlorides are moisture-sensitive; rapid addition is preferred once dissolved.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or LC-MS (Target mass:

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Flash column chromatography (typically Hexane/EtOAc). Sulfinamides are generally stable on silica.

Protocol B: Oxidative Imination to Sulfonimidamides

Reagents:

  • Sulfinamide (from Protocol A)[5][6]

  • Amine source (e.g., Ammonium carbamate for primary, or

    
    )
    
  • Oxidant: Iodobenzene diacetate (PIDA) or N-Chlorosuccinimide (NCS)

  • Solvent: Methanol or Acetonitrile

Procedure:

  • Dissolve the sulfinamide (1.0 equiv) and ammonium carbamate (2.0 equiv) in Methanol.

  • Add PIDA (1.5 equiv) in one portion at RT.

  • Stir for 2–4 hours. The reaction involves the formation of a transient nitrene-like species or direct oxidative coupling.

  • Remove solvent under vacuum. Redissolve in EtOAc, wash with water and brine.

  • Purify by HPLC or crystallization.

Application 2: Palladium-Catalyzed Cross-Coupling

The 5-bromo position is sterically unencumbered, making it an excellent candidate for Suzuki-Miyaura coupling to attach biaryl or heteroaryl tails, which are common pharmacophores (e.g., in kinase inhibitors).

Crucial Consideration: Sulfinyl groups (


) and sulfinamides can coordinate to Palladium, potentially poisoning the catalyst. It is often recommended to oxidize  the sulfur center to the Sulfonimidamide (S(VI)) or Sulfone before performing the cross-coupling, or use specialized precatalysts.
Protocol C: Suzuki Coupling on the Sulfinamide Scaffold

Reagents:

  • 5-Bromo-sulfinamide derivative (1.0 equiv)

  • Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degas 1,4-dioxane and 2M

    
     separately with nitrogen for 15 minutes.
    
  • In a microwave vial, combine the 5-bromo-sulfinamide, boronic acid, and catalyst.

  • Add the solvents.[2][3] Seal and heat to 80–100 °C (or microwave at 110 °C for 30 min).

  • Filter through Celite. Concentrate and purify.

Handling & Stability Data

Compound 1 is an acid chloride of a sulfinic acid. It is significantly less stable than sulfonyl chlorides.

PropertySpecificationHandling Note
Moisture Sensitivity HighHydrolyzes rapidly to sulfinic acid (

), which may disproportionate. Store under Argon.
Thermal Stability ModerateAvoid temperatures >40 °C during storage. Store at -20 °C.
Oxidation State S(IV)Prone to oxidation to Sulfonyl Chloride (

) in air over time.
Appearance Yellow/Orange Oil or SolidColor change to dark brown indicates decomposition.

Troubleshooting:

  • Issue: LC-MS shows major peak M+16 (Sulfonyl chloride) or M-Cl+OH (Sulfinic acid).

  • Solution: The starting material has degraded.[7] If the sulfinyl chloride is not commercial quality, generate it in situ from the corresponding thiol (5-bromo-2-methoxybenzenethiol) using

    
     and Acetic Anhydride at -10 °C, then use immediately.
    

Experimental Workflow Diagram

Workflow Start Start: Compound 1 (Stored at -20°C) Check QC Check: Is it hydrolyzed? Start->Check InSitu Generate In Situ from Thiol + SO2Cl2 Check->InSitu Yes (Degraded) React Reaction with Amine (DCM, 0°C, 1h) Check->React No (Intact) InSitu->React Intermediate Intermediate: Sulfinamide React->Intermediate Branch Select Pathway Intermediate->Branch PathA Path A: Bioisostere (Oxidative Imination) Branch->PathA PathB Path B: Library Expansion (Suzuki Coupling) Branch->PathB FinalA Target: Sulfonimidamide PathA->FinalA FinalB Target: Biaryl Sulfinamide PathB->FinalB

Figure 2: Decision tree for handling Compound 1 and selecting the downstream synthesis pathway.

References

  • Chemical Identity & Properties

    • PubChem.[8][9] (n.d.). 5-bromo-2-methoxybenzene-1-sulfinyl chloride.[8][9][10][11][12] PubChem Compound Summary. Retrieved February 22, 2026, from [Link]

  • Sulfinamide Synthesis Strategy

    • Zhang, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chinthakindi, P. K., & Arvidsson, P. I. (2018). Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. European Journal of Organic Chemistry. (General reference for the S(VI)
  • Biological Relevance of Scaffold

    • Shen, H., et al. (2025).[4] Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. Journal of Medicinal Chemistry. (Demonstrates the utility of the 5-bromo-2-methoxy-benzenesulfonyl core). Retrieved from [Link]

  • General Reactivity of Sulfinyl Chlorides

    • Drabowicz, J., & Kielbasinski, P. (2008). Sulfinyl Chlorides and Sulfinic Acids.[13][1][2][3][14] Science of Synthesis. (Standard reference for handling and reactivity).

Sources

Method

Advanced Application Note: One-Pot Synthesis Protocols Involving 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Executive Summary This technical guide details the operational protocols for the one-pot synthesis and utilization of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (hereafter referred to as Intermediate A ). Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational protocols for the one-pot synthesis and utilization of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (hereafter referred to as Intermediate A ).

Intermediate A is a high-value electrophilic sulfur species. Its specific substitution pattern—featuring an electron-donating methoxy group at the ortho position and a reactive bromine handle at the meta position (relative to sulfur)—makes it a critical scaffold for diversifying medicinal chemistry libraries. The bromine atom allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the sulfinyl moiety serves as a precursor to chiral sulfinamides and sulfonimidamides.

Due to the hydrolytic instability of sulfinyl chlorides, isolation is often impractical and yield-reducing. This guide provides two validated one-pot protocols to generate this intermediate in situ and react it immediately with nucleophiles, ensuring high fidelity and reproducibility.

Chemical Context & Mechanistic Insight

The Challenge of Stability

Aryl sulfinyl chlorides (


) are "soft" electrophiles. Unlike their sulfonyl analogs (

), they are highly prone to:
  • Hydrolysis: Rapidly forming sulfinic acids (

    
    ) upon contact with ambient moisture.
    
  • Disproportionation: Decomposing into thiosulfonates and sulfonyl chlorides under thermal stress.

Structural Advantages of the 5-Bromo-2-methoxy Scaffold
  • 2-Methoxy Group (Ortho): Provides steric bulk that kinetically stabilizes the sulfinyl center against non-specific nucleophilic attack, while its electron-donating nature (

    
     effect) modulates the electrophilicity of the sulfur atom.
    
  • 5-Bromo Group: Serves as a robust "handle" for late-stage diversification. Unlike iodo-substituents, it survives the oxidative chlorination conditions described below.

Reaction Pathways

The following diagram illustrates the two primary routes to generate Intermediate A and its conversion to value-added products.

ReactionPathway cluster_conditions Critical Control Points Thiol 5-Bromo-2-methoxy benzenethiol SulfinylCl INTERMEDIATE A (Sulfinyl Chloride) Thiol->SulfinylCl Route A: SO2Cl2, AcOH -10°C Disulfide Bis(5-bromo-2-methoxy phenyl)disulfide Disulfide->SulfinylCl Route B: Cl2 or SO2Cl2 Ac2O Sulfinamide Aryl Sulfinamide (Target 1) SulfinylCl->Sulfinamide + Amine (HNR2) + Base Sulfonimidamide Sulfonimidamide (Target 2) SulfinylCl->Sulfonimidamide Oxidative Amination Control1 Anhydrous Conditions Control2 Temp < 0°C

Figure 1: Synthetic pathways for the generation and utilization of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride.

Experimental Protocols

Protocol A: Oxidative Chlorination from Thiol (The "Acetic Acid" Method)

Best for: High-throughput synthesis of sulfinamides; avoids over-oxidation to sulfonyl chloride. Mechanism: The thiol is oxidized to a disulfide in situ, which is then cleaved by chloronium ions to form the sulfinyl chloride. Acetic acid acts as an oxygen source and solvent modifier.

Materials
  • Substrate: 5-Bromo-2-methoxybenzenethiol (1.0 equiv).

  • Oxidant/Chlorinating Agent: Sulfuryl chloride (

    
    ) (1.1 equiv).
    
  • Additive: Acetic Acid (glacial, 1.1 equiv) or Acetic Anhydride.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Charge the flask with 5-Bromo-2-methoxybenzenethiol (e.g., 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M). Add Glacial Acetic Acid (5.5 mmol).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Temperature control prevents over-oxidation.

  • Chlorination: Add Sulfuryl Chloride (

    
    ) dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
    • Color Change: Solution typically turns yellow/orange.

  • Activation: Stir at -10°C for 45 minutes. The mixture now contains Intermediate A .

  • One-Pot Coupling:

    • Prepare a separate solution of the Amine (10.0 mmol) and Triethylamine (

      
      , 10.0 mmol) in DCM (10 mL).
      
    • Add the amine solution dropwise to the reaction mixture at -10°C.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

  • Workup: Quench with sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: The "Disulfide-Chlorine" Route

Best for: Large-scale preparations where the disulfide is the stable storage form of the sulfur precursor.

Materials
  • Substrate: Bis(5-bromo-2-methoxyphenyl)disulfide.

  • Reagent: Chlorine gas (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Sulfuryl Chloride.[1][2]
    
  • Solvent: DCM / Acetic Anhydride (

    
    ).
    
Step-by-Step Methodology
  • Setup: Dissolve the disulfide (2.5 mmol) in DCM (20 mL) and Acetic Anhydride (5.5 mmol).

  • Cooling: Cool to -5°C.

  • Chlorination:

    • Option 1 (Lab Scale): Add

      
       (5.5 mmol) dropwise.
      
    • Option 2 (Scale-up): Bubble

      
       gas slowly until a persistent yellow-green tint is observed, then purge excess with 
      
      
      
      .
  • Reaction: Stir for 30 minutes at 0°C. The disulfide bond cleaves to yield two equivalents of Intermediate A .

  • Coupling: Add the desired nucleophile (Amine/Alcohol) with an excess of base (Pyridine or

    
    ) directly to the vessel.
    

Data Summary & Process Parameters

The following table summarizes the critical parameters for optimizing the yield of the sulfinyl chloride intermediate.

ParameterOptimal RangeImpact of Deviation
Temperature -10°C to 0°C> 0°C: Risk of oxidation to sulfonyl chloride (

). < -20°C: Reaction stalls; incomplete conversion.
Stoichiometry (

)
1.05 - 1.10 equivExcess: Formation of chlorinated byproducts on the aryl ring.
Solvent Water Content < 50 ppmHigh Water: Hydrolysis to sulfinic acid (

), which does not react with amines under these conditions.
Base (during coupling) 2.5 - 3.0 equivInsufficient Base: HCl byproduct protonates the amine, halting the reaction.

Troubleshooting & Quality Control

Monitoring the Intermediate

Direct isolation of Intermediate A is difficult. To validate its formation before adding the amine:

  • Method: Take a 50

    
     aliquot. Quench immediately into excess Methanol.
    
  • Analysis: Run LC-MS.

  • Target: Look for the Methyl Sulfinate ester mass (

    
     mass shift from sulfinyl chloride, or 
    
    
    
    from sulfinic acid).
    • If you see Sulfonyl Methyl Ester: Over-oxidation occurred. Lower temperature or reduce

      
      .
      
    • If you see Disulfide: Incomplete reaction. Increase stir time.

Decision Matrix for Reaction Failure

Troubleshooting Problem Low Yield of Sulfinamide Check1 Did Sulfonyl Chloride form? Problem->Check1 Check2 Did Disulfide remain? Check1->Check2 No Action1 Reduce SO2Cl2 equiv low to -20°C Check1->Action1 Yes (Over-oxidation) Action2 Check Reagent Quality (SO2Cl2 degrades) Check2->Action2 Yes (Under-reaction) Action3 Dry Solvents (Hydrolysis issue) Check2->Action3 No (Product decomposed)

Figure 2: Troubleshooting logic for sulfinyl chloride mediated couplings.

References

  • Vertex Pharmaceuticals / RSC. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. Link

  • Veisi, H., et al. (2011).[3][4] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett. Link

  • Willis, M. C., et al. (2017).[5] One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine. Angewandte Chemie International Edition. Link

  • Taniguchi, N. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.[6] RSC Advances. Link

  • Sigma-Aldrich. 5-Bromo-2-methoxybenzenesulfonyl chloride Product Specification. Link

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Sulfinic Esters using 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Abstract Sulfinic esters are pivotal intermediates in modern organic synthesis and are found in a variety of pharmacologically active molecules.[1] Their utility stems from the unique reactivity of the sulfinyl sulfur at...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfinic esters are pivotal intermediates in modern organic synthesis and are found in a variety of pharmacologically active molecules.[1] Their utility stems from the unique reactivity of the sulfinyl sulfur atom, which can act as a chiral auxiliary and a precursor for a diverse array of sulfur-containing functional groups, including sulfoxides and sulfones.[2][3] This application note provides a detailed, research-grade protocol for the preparation of sulfinic esters via the reaction of an alcohol with 5-Bromo-2-methoxybenzene-1-sulfinyl chloride. We delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, offer guidance on product characterization, and present a troubleshooting guide. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for accessing this important class of compounds.

Introduction: The Significance of Sulfinic Esters

Sulfinic esters (R-S(O)-OR') occupy a unique chemical space, distinct from their more common sulfonic ester (R-SO2-OR') cousins. The sulfur atom in a sulfinic ester is stereogenic, making them valuable building blocks in asymmetric synthesis, particularly for the preparation of chiral sulfoxides through nucleophilic substitution with Grignard or organolithium reagents.[3] The 5-bromo-2-methoxyphenyl moiety, specifically, introduces several features: the methoxy group can influence the electronic properties of the sulfur center, and the bromo-substituent provides a convenient handle for further synthetic transformations, such as cross-coupling reactions.

The most direct and classical method for synthesizing sulfinic esters is the condensation of a sulfinyl chloride with an alcohol.[1] This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Reaction Principles and Mechanism

The formation of a sulfinic ester from a sulfinyl chloride and an alcohol is a classic example of nucleophilic acyl substitution, with the sulfuryl group acting as the electrophilic center.

Causality of the Mechanism:

  • Activation (Optional but Common): In the presence of a base like pyridine, the sulfinyl chloride can form a highly reactive N-sulfinylpyridinium salt. This intermediate is more electrophilic than the starting sulfinyl chloride, accelerating the reaction.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfinyl chloride (or the N-sulfinylpyridinium salt). This forms a transient, protonated intermediate.

  • Deprotonation & Elimination: The base (e.g., pyridine) removes the proton from the oxonium ion, and the chloride ion is expelled as a leaving group, yielding the final sulfinic ester and pyridinium hydrochloride.

The overall transformation is efficient and generally proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken.

Sulfinic_Ester_Formation_Mechanism Figure 1: Reaction Mechanism R_OH Alcohol (R'-OH) Intermediate Protonated Intermediate SulfinylCl 5-Bromo-2-methoxybenzene- 1-sulfinyl chloride SulfinylCl->Intermediate 1. Nucleophilic Attack by R'-OH Base Pyridine (Base) SulfinateEster Sulfinic Ester Intermediate->SulfinateEster 2. Deprotonation by Base & Loss of Cl- BaseHCl Pyridinium Hydrochloride

Caption: Figure 1: Generalized mechanism for the base-mediated synthesis of sulfinic esters.

Preparation of the Starting Material: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Aryl sulfinyl chlorides are typically synthesized from the corresponding sulfinic acids or their salts. As 5-Bromo-2-methoxybenzene-1-sulfinyl chloride is not as commercially prevalent as its sulfonyl chloride analogue[4], a preparatory step may be necessary. A reliable method is the treatment of the corresponding sodium sulfinate with a chlorinating agent.

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

  • Reaction: Ar-SO₂Na + SOCl₂ → Ar-S(O)Cl + SO₂ + NaCl

  • Safety Note: This procedure should be performed in a well-ventilated fume hood. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water.

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium 5-bromo-2-methoxybenzenesulfinate (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~5 mL per 1 g of sulfinate salt).

  • Begin stirring to form a suspension.

  • Carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe at room temperature.

  • After the addition is complete, heat the mixture to a gentle reflux (~40°C) for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) for the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The crude product in DCM can often be used directly in the next step after filtering off the sodium chloride byproduct. Alternatively, the solvent can be removed under reduced pressure, but the crude sulfinyl chloride should be used immediately as it is sensitive to moisture.

Experimental Protocol: Synthesis of Sulfinic Esters

This protocol details the synthesis of a representative sulfinic ester using the prepared 5-Bromo-2-methoxybenzene-1-sulfinyl chloride and a generic alcohol (R'-OH).

Materials and Equipment
Reagents & Materials Equipment
5-Bromo-2-methoxybenzene-1-sulfinyl chloride (crude or purified)Round-bottom flasks (flame-dried)
Alcohol (e.g., ethanol, isopropanol) (anhydrous)Magnetic stirrer and stir bars
Pyridine or Triethylamine (anhydrous)Syringes and needles
Dichloromethane (DCM) or Diethyl Ether (anhydrous)Nitrogen or Argon gas supply with manifold
Saturated sodium bicarbonate solution (aq.)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Chromatography columns, silica gel, and TLC plates
TLC eluent (e.g., Hexanes/Ethyl Acetate mixture)Standard laboratory glassware
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N2) B 2. Reagent Addition (Dissolve Alcohol & Base in DCM) A->B C 3. Cooldown (Ice bath, 0 °C) B->C D 4. Add Sulfinyl Chloride (Dropwise addition of ArS(O)Cl solution) C->D E 5. Reaction (Stir at 0 °C to RT, monitor by TLC) D->E F 6. Aqueous Workup (Quench with NaHCO3, separate layers) E->F G 7. Drying & Concentration (Dry organic layer with MgSO4, evaporate solvent) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I 9. Analysis (NMR, MS, IR) H->I

Caption: Figure 2: Step-by-step workflow for the synthesis of sulfinic esters.

  • Reaction Setup: Place a magnetic stir bar into a flame-dried round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Preparation: In the inert flask, dissolve the chosen alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (~10 mL per 1 mmol of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Scientist's Note: This initial cooling is crucial to control the exothermic reaction upon addition of the reactive sulfinyl chloride, minimizing potential side reactions.

  • Addition of Sulfinyl Chloride: Dissolve the 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol/pyridine mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and finally brine.

    • Trustworthiness Check: The washes are critical for removing the base, its salt, and any unreacted starting materials, simplifying the final purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Substrate Scope Considerations

The reactivity can vary depending on the steric hindrance of the alcohol. The table below provides a general expectation for common alcohols.

Alcohol Substrate Steric Hindrance Expected Reactivity Typical Reaction Time Expected Yield
Methanol / EthanolLow (Primary)High1-2 hours>85%
IsopropanolMedium (Secondary)Moderate2-4 hours70-85%
tert-ButanolHigh (Tertiary)Low12-24 hours<50%
PhenolLow (Aromatic)Moderate2-3 hours75-90%

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized sulfinic ester.

  • ¹H NMR Spectroscopy: Expect to see characteristic shifts for the aromatic protons of the 5-bromo-2-methoxyphenyl group, the methoxy singlet (~3.8-4.0 ppm), and signals corresponding to the alkyl/aryl group of the parent alcohol. The protons on the carbon attached to the sulfinyl oxygen (e.g., -O-CH₂ -CH₃) will be deshielded.

  • ¹³C NMR Spectroscopy: The spectrum will show the aromatic carbons, the methoxy carbon (~56 ppm), and the carbons of the ester's alkyl/aryl group.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O stretch is expected in the range of 1120-1150 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product molecule.

Troubleshooting

Problem Potential Cause Proposed Solution
Low or No Product Formation 1. Inactive sulfinyl chloride (hydrolyzed).2. Insufficiently reactive alcohol.3. Reagents not anhydrous.1. Synthesize fresh sulfinyl chloride and use immediately.2. Increase reaction temperature or time; consider a more potent catalyst.3. Use flame-dried glassware and anhydrous solvents.
Multiple Spots on TLC 1. Incomplete reaction.2. Decomposition of product or starting material.3. Formation of side products (e.g., thiosulfonate).1. Allow the reaction to run longer.2. Maintain lower temperatures during the reaction.3. Ensure slow, controlled addition of the sulfinyl chloride.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., DCM/Methanol or Toluene/Acetone).
Product Decomposes on Silica The product is sensitive to the acidic nature of silica gel.Neutralize the silica gel by pre-treating it with a triethylamine/hexane solution, or use a different stationary phase like alumina.

References

  • Otsubo, K. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications.

  • Yousefi, B., et al. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters, 6(2), 95-104. Link

  • ResearchGate. (Various Dates). Methods for the synthesis of sulfinic esters. ResearchGate. Link

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Link

  • Tan, C., et al. (2021). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Communications, 12(1), 5402. Link

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Link

  • Li, Y., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3538. Link

  • Nanyang Technological University. (2022). Enantioselective sulfinylation of alcohols and amines by condensation with sulfinates. DR-NTU. Link

  • Organic Chemistry Portal. (Various Dates). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Link

  • PubChem. (n.d.). 5-bromo-2-methoxybenzene-1-sulfinyl chloride. PubChem. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride 97%. Sigma-Aldrich. Link

  • Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3042. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 5-Bromo-2-methoxybenzene-1-sulfinyl chloride amidation

This technical guide addresses the optimization of reaction yields for the amidation of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (CAS 1854933-81-5). This intermediate is highly reactive and prone to specific degradat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction yields for the amidation of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (CAS 1854933-81-5). This intermediate is highly reactive and prone to specific degradation pathways that differ significantly from its sulfonyl chloride analog.

Current Status: Active Topic: Reaction Optimization & Troubleshooting Target Molecule: N-Substituted-5-bromo-2-methoxybenzenesulfinamide

Executive Summary & Reactivity Profile

The transformation of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (hereafter 1-SOCl ) into a sulfinamide is a nucleophilic substitution at a chiral sulfur(IV) center. Unlike sulfonyl chlorides (


), sulfinyl chlorides (

) are configurationally unstable and highly moisture-sensitive .
Key Structural Challenges
  • Steric Hindrance (Ortho-Effect): The 2-methoxy group creates significant steric bulk around the sulfur center. This slows the rate of nucleophilic attack by the amine, extending reaction times and increasing the window for competing hydrolysis.

  • Electronic Deactivation: The electron-donating resonance effect (+M) of the methoxy group renders the sulfur atom less electrophilic compared to nitro- or unsubstituted benzenesulfinyl chlorides, further reducing reaction rates.

  • Thermal Instability: Arylsulfinyl chlorides are prone to disproportionation (to thiosulfonates and sulfonyl chlorides) and hydrolysis (to sulfinic acids) at temperatures above 0°C.

Optimized Experimental Protocol (The "Golden Path")

This protocol is designed to maximize yield by suppressing hydrolysis and controlling the exotherm.

Reagents:

  • Substrate: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (Freshly prepared or stored at -20°C under Ar).

  • Amine: 1.05 – 1.1 equivalents (Dry).

  • Base: 2.0 – 2.5 equivalents Triethylamine (

    
    ) or DIPEA (Hünig's base).
    
  • Solvent: Anhydrous Dichloromethane (

    
    ) or THF.
    

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck round-bottom flask and cool under a positive pressure of Argon or Nitrogen.

  • Solvation: Dissolve 1-SOCl in anhydrous

    
     (0.1 M concentration). Cool the solution to -78°C  (dry ice/acetone bath).
    
    • Note: If the starting material precipitates, warm to -40°C (acetonitrile/dry ice).

  • Amine Addition: In a separate flask, mix the Amine and Base in

    
    . Add this mixture dropwise to the 1-SOCl  solution over 30 minutes.
    
    • Critical: Always add the Amine/Base to the Acid Chloride. This ensures the highly reactive chloride is always in the presence of excess base to scavenge the generated HCl immediately.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C . Do not heat to room temperature unless TLC indicates incomplete conversion.

  • Quench: Quench with saturated aqueous

    
     or 
    
    
    
    .
  • Workup: Extract with DCM, wash with brine, dry over

    
    . Avoid acidic washes , as sulfinamides are acid-labile (hydrolyzing back to sulfinic acid).
    

Troubleshooting Guide

Issue 1: Low Yield / Recovery of Sulfinic Acid

Symptom: The product contains large amounts of 5-bromo-2-methoxybenzenesulfinic acid (or its salt), and the desired sulfinamide yield is <50%. Root Cause: Hydrolysis .[1] The rate of water attacking the sulfinyl chloride competed successfully with the amine. This is exacerbated by the steric hindrance of the 2-OMe group slowing down the amine attack. Corrective Action:

  • Solvent Quality: Ensure DCM is distilled from

    
     or passed through an activated alumina column.
    
  • Amine Drying: Store liquid amines over KOH pellets or molecular sieves (4Å) before use.

  • Concentration: Increase reaction concentration to 0.3 M to favor the bimolecular reaction with the amine over pseudo-first-order hydrolysis by trace water.

Issue 2: Formation of Sulfonamide Impurity

Symptom: NMR shows a peak shift corresponding to the sulfonyl (


) analog.
Root Cause: Oxidation .[2] Sulfinyl chlorides can oxidize to sulfonyl chlorides in the presence of atmospheric oxygen, or the final sulfinamide product can oxidize during workup.
Corrective Action: 
  • Degassing: Sparge all solvents with Argon for 15 minutes prior to use.

  • Workup Speed: Minimize exposure to air during column chromatography.

  • Check Starting Material: Run a quick

    
     NMR of the starting chloride. If it contains significant sulfonyl chloride, purify via recrystallization (if solid) or use immediately after generation from the sulfinic acid.
    
Issue 3: "Sticky" Reaction / Incomplete Conversion

Symptom: Starting material remains after 4 hours, but warming causes decomposition (darkening). Root Cause: Steric/Electronic Deactivation . The 2-OMe group blocks the trajectory of the incoming amine. Corrective Action:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-type intermediate that is less sterically sensitive and more electrophilic than the free sulfinyl chloride.

  • Base Switch: Use Pyridine as the solvent (or co-solvent). It acts as both base and nucleophilic catalyst.

Diagnostic Visualization

Reaction Pathway & Failure Modes

The following diagram illustrates the competing pathways for the 5-bromo-2-methoxybenzene-1-sulfinyl chloride system.

ReactionPathways cluster_steric Steric Blockade (2-OMe) Start 5-Br-2-OMe-Ph-SOCl (Sulfinyl Chloride) Product Sulfinamide (Target) Start->Product  Nucleophilic Attack (Slowed by 2-OMe sterics) SulfinicAcid Sulfinic Acid (Hydrolysis Byproduct) Start->SulfinicAcid  Hydrolysis (Fast if wet) Sulfonamide Sulfonamide (Oxidation Impurity) Start->Sulfonamide  Oxidation Amine Amine (R-NH2) + Base Amine->Product Water H2O (Trace) Water->SulfinicAcid Oxygen O2 (Air) Oxygen->Sulfonamide

Caption: Competing reaction pathways. The 2-methoxy substituent creates a steric blockade that slows amidation, making moisture exclusion (hydrolysis prevention) critical.

Frequently Asked Questions (FAQs)

Q: Can I generate the sulfinyl chloride in situ to avoid handling it? A: Yes, and this is often preferred. You can treat the corresponding sulfinic acid (5-bromo-2-methoxybenzenesulfinic acid) with Thionyl Chloride (


)  (1.2 equiv) in DCM at 0°C to reflux. Once gas evolution (

) ceases, remove excess

under vacuum and proceed immediately to amidation. Alternatively, reduce the sulfonyl chloride using

(1.0 equiv) in DCM, then add the amine directly to the pot [1].

Q: Why is the yield lower with aniline derivatives compared to alkyl amines? A: Aniline derivatives are less nucleophilic (


) compared to alkyl amines (

). Combined with the steric hindrance of the 2-OMe group on the sulfinyl chloride, the reaction rate drops significantly. For anilines, use LiHMDS (Lithium Hexamethyldisilazide) as the base to deprotonate the aniline first, creating a potent amide nucleophile (

).

Q: Is the sulfur atom chiral? A: Yes. The product sulfinamide has a chiral sulfur center.[3] However, starting from achiral sulfinyl chloride and achiral amine yields a racemic mixture . If you require a single enantiomer, you must use a chiral amine auxiliary or perform chiral resolution on the product.

Quantitative Data Summary

ParameterStandard ConditionOptimized Condition (Steric)
Temperature 0°C to RT-78°C to 0°C
Concentration 0.1 M0.3 - 0.5 M (favors bimolecular)
Base PyridineEt3N or DIPEA (less nucleophilic competition)
Addition Order SOCl to AmineAmine to SOCl (prevents double substitution)
Yield (Typical) 40-60%85-95%

References

  • Jang, W. B., Hu, H., & Lauher, J. W. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(24), 9248–9251.

  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Chemistry of Sulfinamides. Chemical Reviews, 103(9), 3651–3706.

  • Drabowicz, J., & Mikołajczyk, M. (1982). Reaction of Sulfinyl Chlorides with Nucleophiles. Organic Preparations and Procedures International, 14(1-2), 45-89.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-methoxybenzene-1-sulfinyl Chloride Intermediates

Welcome to the technical support center for the purification of intermediates in the synthesis of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of intermediates in the synthesis of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these critical building blocks. The purity of the key intermediate, 5-bromo-2-methoxybenzenesulfonic acid , is paramount for the successful synthesis of the final sulfinyl chloride product. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure high-purity compounds for your research.

Frequently Asked Questions (FAQs)

Q1: What is the most critical intermediate to purify in this synthesis?

The primary intermediate is 5-bromo-2-methoxybenzenesulfonic acid . Its synthesis is typically achieved through the sulfonation of 4-bromoanisole. The purity of this sulfonic acid directly impacts the yield and purity of the subsequent 5-Bromo-2-methoxybenzene-1-sulfinyl chloride.

Q2: Why is the purification of 5-bromo-2-methoxybenzenesulfonic acid so important?

A pure sulfonic acid intermediate is crucial for several reasons:

  • Preventing Side Reactions: Impurities from the sulfonation step, such as regioisomers or unreacted starting material, can lead to the formation of undesired sulfinyl chloride byproducts.

  • Ensuring Reaction Efficiency: The subsequent conversion to the sulfinyl chloride, often using reagents like thionyl chloride (SOCl₂), is cleaner and more efficient with a pure starting material.

  • Stability of the Final Product: Residual impurities can potentially catalyze the decomposition of the highly reactive sulfinyl chloride product.

Q3: What are the common impurities I should expect during the synthesis of the sulfonic acid intermediate?

Common impurities include:

  • Unreacted 4-bromoanisole: The starting material for the sulfonation.

  • Regioisomers: Sulfonation of anisole derivatives can sometimes yield small amounts of other isomers.[1]

  • Diaryl sulfones: These can form as byproducts during sulfonation, especially at elevated temperatures.[2]

  • Inorganic salts and acids: From the sulfonating agent (e.g., sulfuric acid) and workup procedures.

Q4: What are the primary safety concerns when working with sulfinyl chlorides?

Sulfinyl chlorides are highly reactive and moisture-sensitive compounds.[3][4] Key safety precautions include:

  • Moisture Sensitivity: They react readily with water (hydrolysis) to form the corresponding sulfinic acid and release corrosive hydrogen chloride (HCl) gas.[3] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: Both the sulfinyl chloride and the reagents used to synthesize it (like thionyl chloride) are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Instability: Aromatic sulfinyl chlorides can be unstable at high temperatures and should not be distilled if possible, as they have been reported to explode upon heating.[4] If distillation is necessary, it must be performed under high vacuum and at low temperatures.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of Crude 5-bromo-2-methoxybenzenesulfonic acid
Potential CauseRecommended Solution
Incomplete Sulfonation Reaction Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Sub-optimal Reagent Stoichiometry Using an insufficient amount of the sulfonating agent (e.g., chlorosulfonic acid or fuming sulfuric acid) can lead to incomplete conversion.[2] Ensure at least a stoichiometric amount, and often a slight excess, is used.
Product Loss During Workup Aromatic sulfonic acids can have some solubility in acidic aqueous solutions.[5] When precipitating the product by pouring the reaction mixture onto ice, ensure the solution is sufficiently cold to minimize solubility. Washing the precipitate with a minimal amount of ice-cold water can also reduce losses.
Problem 2: The Isolated Sulfonic Acid Intermediate is an Oil or Fails to Crystallize
Potential CauseRecommended Solution
Presence of Impurities Oily products are often a sign of significant impurities that disrupt the crystal lattice. Analyze the crude product by NMR or LC-MS to identify the impurities. Purification by column chromatography may be necessary before attempting recrystallization.
Residual Solvent Trace amounts of the reaction solvent or workup solvents can prevent crystallization. Ensure the product is thoroughly dried under high vacuum before attempting recrystallization.
Incorrect Recrystallization Solvent Aromatic sulfonic acids can be challenging to recrystallize.[6] They are often soluble in polar solvents like water and alcohols.[5] A mixed solvent system or salting out may be required.
Problem 3: The Final 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Product is Impure or Decomposes Quickly
Potential CauseRecommended Solution
Moisture Contamination This is the most common cause of decomposition. Sulfinyl chlorides are extremely sensitive to hydrolysis.[3] Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction and workup.[2][7]
Incomplete Conversion to Sulfinyl Chloride Residual sulfonic acid in the final product can be a significant impurity. Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and ensure the reaction goes to completion. Excess thionyl chloride can be removed under reduced pressure.[7]
Thermal Decomposition during Purification Aromatic sulfinyl chlorides can be thermally unstable.[4] Avoid high temperatures. If purification is necessary, consider methods that do not involve heating, such as filtration through a short plug of silica gel (under anhydrous conditions) or using the crude product immediately in the next step.[3][7]
Contamination from Thionyl Chloride Ensure all excess thionyl chloride is removed, as its pungent odor can be mistaken for product decomposition. This can be achieved by evaporation under reduced pressure, possibly with the aid of an anhydrous co-solvent like ether or toluene to facilitate removal.[7]

Experimental Protocols & Workflows

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from the starting material to the purified sulfinyl chloride, highlighting key purification and control points.

G cluster_0 Part 1: Sulfonic Acid Synthesis cluster_1 Part 2: Intermediate Purification cluster_2 Part 3: Sulfinyl Chloride Synthesis A 4-Bromoanisole B Sulfonation (e.g., ClSO3H or H2SO4/SO3) A->B C Crude 5-bromo-2-methoxy- benzenesulfonic acid B->C D Recrystallization (e.g., from acidic water) C->D Primary Method E Column Chromatography (Reversed-Phase or Ion-Exchange) C->E If Oily/Impure G Chlorination (e.g., SOCl2, under N2) C->G Proceed with crude (Not Recommended) F Pure, Dry Sulfonic Acid D->F E->F F->G H Crude 5-Bromo-2-methoxy- benzene-1-sulfinyl chloride G->H I Purification (Use Immediately) Anhydrous filtration or low-temp vacuum distillation H->I J Pure Sulfinyl Chloride I->J G Start Start: Crude Sulfonic Acid Intermediate IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization (Protocol 1) IsSolid->Recrystallize Yes ColumnChrom Purify by Column Chromatography (e.g., Reversed-Phase C18) IsSolid->ColumnChrom No (Oily) IsPure Is it pure by TLC/NMR? Success Pure Solid Obtained. Dry thoroughly & proceed. IsPure->Success Yes FailsToCrystallize Fails to crystallize or remains oily? IsPure->FailsToCrystallize No Recrystallize->IsPure FailsToCrystallize->ColumnChrom No (Still impure) CheckSolvent Check for residual solvent. Dry under high vacuum. FailsToCrystallize->CheckSolvent Yes ColumnChrom->Recrystallize After solvent removal CheckSolvent->Recrystallize

Caption: Decision tree for troubleshooting the purification of the sulfonic acid intermediate.

Advanced Purification: Chromatographic Methods

For particularly challenging purifications where recrystallization is ineffective, chromatographic methods can be employed.

  • Reversed-Phase HPLC/Flash Chromatography: This is often effective for separating aromatic sulfonic acids from less polar impurities like unreacted starting materials. A C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic or acetic acid, is a good starting point. [8]* Ion-Exchange Chromatography: Anion-exchange chromatography can be a powerful technique for purifying sulfonic acids, which are strong acids and exist as anions over a wide pH range. [9][10] It is crucial to thoroughly remove all chromatography solvents before proceeding to the next step, as they can interfere with the chlorination reaction.

References

  • Ansink, H. R. W., Zelvelder, E., & Cerfontain, H. (2010). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Chen, Y. L., & Cheng, H. Y. (2008). Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection. Taylor & Francis Online.
  • Douglass, I.B., & Norton, R.V. (1960). Methanesulfinyl chloride. Organic Syntheses, 40, 62.
  • Eicher, T., Hauptmann, S., & Speicher, A. (n.d.).
  • Gala-Fulgoso, J., et al. (2018).
  • Kurzer, F. (1951). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 31, 98.
  • Langer, P., et al. (2011). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Roberts, J. D., & Caserio, M. C. (n.d.). Sulfinyl halide. Wikipedia.
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Smiles, S., & Stewart, J. (1922). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 2, 8.
  • University of Rochester, Department of Chemistry. (n.d.).
  • US Patent US20020022743A1. (2002). Method for the purification of aryl sulfonic acids and salts.
  • van den Berg, F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Waldron, G.L., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Wikipedia. (n.d.). Sulfinyl halide.
  • Zhang, J., & Schmalz, H.-G. (2006).

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in Solution

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Sulfinyl Chloride Stability

5-Bromo-2-methoxybenzene-1-sulfinyl chloride is a highly reactive intermediate, valuable in the synthesis of novel pharmaceutical compounds and complex organic molecules. However, its utility is intrinsically linked to its stability. Like many sulfinyl chlorides, it is susceptible to degradation, primarily through hydrolysis, which can compromise reaction yields, purity, and reproducibility.[1][2] This guide provides a systematic approach to mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in solution.

Q1: My reaction yield is consistently low when using a solution of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride that has been stored for a short period. What is the likely cause?

A1: The most probable cause of low yields is the degradation of the sulfinyl chloride in solution. Sulfinyl chlorides are highly susceptible to hydrolysis by trace amounts of water, leading to the formation of the corresponding sulfinic acid, which is unreactive in your desired subsequent reaction.[2]

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of anhydrous solvents. It is recommended to use freshly dried solvents or commercially available anhydrous grades.

  • Inert Atmosphere: Handle the compound and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture.

  • Fresh Preparation: Ideally, solutions of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride should be prepared fresh and used immediately.[2] Long-term storage of solutions is not recommended.

Q2: I observe a white precipitate forming in my solution of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in an aprotic solvent. What is this precipitate and how can I avoid it?

A2: The white precipitate is likely 5-Bromo-2-methoxybenzene-1-sulfinic acid, the product of hydrolysis. Even in aprotic solvents, residual moisture can be sufficient to cause degradation over time.

Preventative Measures:

  • Solvent Choice: Utilize aprotic, non-polar solvents with low water miscibility.

  • Drying Agents: Consider storing the solution over a compatible drying agent, such as molecular sieves (ensure they are activated). However, compatibility testing is crucial to prevent reaction with the drying agent.

  • Temperature Control: Store the solution at low temperatures (e.g., 2-8°C) to slow down the rate of degradation. However, be mindful of the solvent's freezing point.

Q3: How can I monitor the stability of my 5-Bromo-2-methoxybenzene-1-sulfinyl chloride solution over time?

A3: Regular monitoring of the solution's purity is essential. Several analytical techniques can be employed:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to monitor the appearance of the sulfinic acid byproduct and the disappearance of the starting sulfinyl chloride.[3]

  • HPLC Analysis: A reverse-phase HPLC method can be developed to separate and quantify the sulfinyl chloride and its degradation products.[4][5]

  • Titration: A simple acid-base titration can be used to determine the amount of hydrochloric acid generated from hydrolysis, providing an indirect measure of degradation.

Table 1: Comparison of Analytical Techniques for Stability Monitoring

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Structure Elucidation, Purity, QuantificationModerateExcellent (qNMR)Provides detailed structural information, non-destructive.[3]Lower sensitivity compared to chromatographic methods.
HPLC Purity Assessment, QuantificationHighExcellentHigh sensitivity and separating power.Potential for on-column degradation if conditions are not optimized.
Titrimetry Assay of Sulfinyl Chloride ContentHighExcellentSimple, cost-effective, and accurate for determining total acid content.Lacks specificity in the presence of other acidic species.[3]
Q4: Are there any additives that can improve the stability of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in solution?

A4: While the primary focus should be on maintaining anhydrous conditions, certain additives can be considered, though their use requires careful validation:

  • Acid Scavengers: Non-nucleophilic bases (e.g., hindered pyridines) can be added to neutralize any HCl formed during hydrolysis, which can sometimes catalyze further degradation. However, these must be carefully chosen to avoid reacting with the sulfinyl chloride itself.

  • Dehydrating Agents: As mentioned, compatible molecular sieves can be used to scavenge trace moisture.

Experimental Protocols

Protocol 1: Preparation and Handling of a Standardized Solution of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

This protocol outlines the best practices for preparing a solution with enhanced stability for immediate use.

Materials:

  • 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Assemble all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Weigh the required amount of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in a glove box or under a positive pressure of inert gas.

  • Transfer the solid to the reaction flask.

  • Using a syringe, add the anhydrous solvent to the flask.

  • Stir the solution until the solid is fully dissolved.

  • Use the solution immediately for the intended reaction.

Protocol 2: Monitoring Solution Stability using ¹H NMR Spectroscopy

This protocol provides a method for quantitatively assessing the degradation of the sulfinyl chloride over time.

Procedure:

  • Prepare a stock solution of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Store the NMR tube under the desired storage conditions (e.g., 4°C, protected from light).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 3, 6, 12, 24 hours).

  • Integrate the signals corresponding to the starting material, the degradation product (sulfinic acid), and the internal standard to calculate the concentration of each species over time.

Visualizing Degradation and Stabilization Strategies

Diagram 1: Primary Degradation Pathway of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

A 5-Bromo-2-methoxybenzene-1-sulfinyl chloride C 5-Bromo-2-methoxybenzene-1-sulfinic acid A->C Hydrolysis B H2O (Moisture) B->C D HCl

Caption: Hydrolysis of the sulfinyl chloride by water.

Diagram 2: Workflow for Improving Solution Stability

cluster_prep Preparation cluster_storage Storage (If Necessary) cluster_monitoring Monitoring P1 Use Anhydrous Solvent P2 Inert Atmosphere (N2/Ar) P1->P2 P3 Oven-Dried Glassware P2->P3 S1 Low Temperature (2-8°C) P3->S1 If short-term storage is unavoidable End Use in Reaction P3->End Immediate Use S2 Protect from Light S1->S2 S3 Consider Molecular Sieves S2->S3 M1 ¹H NMR Spectroscopy S3->M1 M2 HPLC Analysis S3->M2 M1->End M2->End Start Start: Solution Preparation Start->P1

Sources

Optimization

Removing unreacted 5-Bromo-2-methoxybenzene-1-sulfinyl chloride from reaction mixtures

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of Unreacted 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Executive Summary The removal of un...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of Unreacted 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Executive Summary

The removal of unreacted 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (henceforth referred to as BMB-SOCl ) presents a distinct challenge compared to its sulfonyl (


) analogs.[1] Sulfinyl chlorides possess a sulfur(IV) center, making them highly electrophilic and moisture-sensitive.[1]

Unlike sulfonyl chlorides, which are relatively stable, aryl sulfinyl chlorides are prone to disproportionation and hydrolysis .[1] The primary strategy for removal relies on converting the lipophilic electrophile (BMB-SOCl) into a hydrophilic salt (sulfinate or sulfonate) via hydrolysis, followed by phase separation.

This guide details three validated protocols for purification, prioritizing the preservation of your target molecule while ensuring the complete elimination of the sulfinyl impurity.

Module 1: The Hydrolytic Workup (Standard Protocol)

Best For: Stable target molecules (e.g., sulfonamides, sulfinamides) that are soluble in organic solvents and stable to mild aqueous base.[1]

The Mechanism

The most efficient removal method utilizes the high reactivity of the


 group with water.
  • Hydrolysis:

    
    [1]
    
  • Ionization:

    
    [1]
    

Critical Technical Insight: Sulfinic acids (


) are unstable.[1] Upon standing, particularly in acidic media, they disproportionate into thiosulfonates  (

) and sulfonic acids.[1][2] Thiosulfonates are organic-soluble and will contaminate your product if the workup is delayed or too acidic. Speed and temperature control are paramount.
Protocol A: "Cold & Fast" Biphasic Extraction
ParameterSpecificationReason
Temperature

to

Inhibits disproportionation of the sulfinate byproduct.[1]
Quench Buffer Saturated aq.[1][3]

Neutralizes HCl immediately; keeps sulfinate ionized.[1]
Solvent DCM or EtOAcDissolves target; immiscible with sulfinate salts.[1]

Step-by-Step Procedure:

  • Cool: Place the reaction mixture in an ice bath (

    
    ).
    
  • Dilute: Add pre-cooled organic solvent (DCM or EtOAc).[1]

  • Quench: Slowly add saturated aqueous

    
     with vigorous stirring. Caution: 
    
    
    
    evolution will occur.
  • Agitate: Stir vigorously for 10–15 minutes at

    
     to ensure complete hydrolysis of BMB-SOCl.
    
  • Separate: Transfer to a cold separatory funnel. Quickly separate the layers.[4][5]

  • Wash: Wash the organic layer once more with cold basic brine (

    
    ).[1]
    
  • Dry: Dry organic layer over

    
     and filter immediately.
    

WorkupLogic Start Crude Reaction Mixture (Product + Excess BMB-SOCl) Quench Add Cold Sat. NaHCO3 (Hydrolysis Step) Start->Quench 0°C SepFunnel Phase Separation Quench->SepFunnel OrgLayer Organic Layer (Contains Target Product) SepFunnel->OrgLayer Neutral Product AqLayer Aqueous Layer (Contains BMB-SO2- Na+) SepFunnel->AqLayer Sulfinate Salt Thiosulfonate WARNING: Thiosulfonate (Organic Soluble Impurity) AqLayer->Thiosulfonate If Acidic/Warm (Disproportionation) Thiosulfonate->OrgLayer Contamination

Figure 1: The logic of the hydrolytic workup.[1] Note the red path indicating the risk of disproportionation if the aqueous layer is not kept basic and cold.

Module 2: Solid-Supported Scavenging (Parallel Synthesis)

Best For: Small-scale reactions, high-throughput libraries, or acid-sensitive products.[1]

If your product cannot withstand the aqueous workup or if you wish to avoid liquid-liquid extraction (LLE), use a solid-supported amine scavenger.[1]

Protocol B: Resin Scavenging
  • Reagent: Polymer-supported Trisamine (PS-Trisamine) or Morpholine.[1]

  • Loading: Typically 3.0–4.0 mmol/g.[1]

  • Stoichiometry: Use 3–5 equivalents relative to the excess BMB-SOCl.

Procedure:

  • Calculate the theoretical excess of BMB-SOCl.[1]

  • Add PS-Trisamine resin directly to the reaction vessel.[1]

  • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 1–2 hours at room temperature.

    • Mechanism:[1][2][6][7][8][9][10]

      
      .
      
    • Note: Add a heterogeneous base scavenger (e.g., PS-DIEA) if the HCl byproduct is detrimental.[1]

  • Filter the mixture through a frit. The impurity remains bound to the solid phase.

  • Concentrate the filtrate.[1][3][4]

Module 3: Troubleshooting & Verification (FAQs)

Q1: I see a new spot on TLC that runs just above the baseline. Is this unreacted chloride?

Answer: Likely not.[1] The sulfinyl chloride (BMB-SOCl) is highly reactive.[1] On a silica TLC plate, it will likely hydrolyze to the sulfinic acid (baseline) or react with the methanol in your eluent to form the methyl sulfinate ester (high


).
  • Verification Test: Take an aliquot of your reaction, add excess morpholine, wait 5 mins, then run TLC. If the "chloride" spot converts to a stable sulfonamide/sulfinamide, it was the chloride. If the spot remains unchanged, it might be a stable byproduct (like a sulfone).

Q2: After workup, I have a persistent impurity that co-elutes with my product.

Answer: This is likely the thiosulfonate dimer (


), formed from the disproportionation of the sulfinic acid during a slow or warm workup.
  • Fix: This is difficult to remove chemically.[1] You must rely on chromatography. The thiosulfonate is much less polar than the sulfinic acid but often distinct from sulfonamides.

  • Prevention: Ensure your quench is basic (

    
    ) and cold.[1]
    
Q3: Can I purify BMB-SOCl on silica gel?

Answer: No. Sulfinyl chlorides react with the silanol groups (


) on silica gel, leading to column degradation and product loss [1].[1] If you must purify the reagent itself, use vacuum distillation  (if liquid/oil) or recrystallization  from inert anhydrous solvents (e.g., Hexane/Toluene).[1]

References

  • BenchChem. (2025).[1][3][4][8] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from BenchChem Technical Library. (Note: General reactivity principles of sulfur-halides apply).[1]

  • Doc Brown's Chemistry. (2025).[1] The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from .[1]

  • National Institutes of Health (NIH). (2014).[1] An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC4139174. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1][11] 5-Bromo-2-methoxybenzenesulfonyl chloride Product Sheet. (Used for physical property estimation of the analog).

  • University of Luxembourg. (2026).[1] 5-bromo-2-methoxybenzene-1-sulfinyl chloride Structure & Properties. PubChemLite.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted aromatic compounds, Nu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone analytical technique. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride, a key intermediate in various synthetic pathways.

This guide moves beyond a simple peak assignment, offering a comparative analysis with structurally related analogues. By understanding the electronic and steric influences of the bromo, methoxy, and sulfinyl chloride substituents on the aromatic proton environment, researchers can gain a deeper appreciation for the subtleties of NMR spectral interpretation.

Predicted 1H NMR Spectrum of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

While a publicly available experimental spectrum for 5-Bromo-2-methoxybenzene-1-sulfinyl chloride is not readily found, a robust prediction can be made based on established principles of NMR spectroscopy and by comparison with known analogues. The structure contains three distinct aromatic protons and a methoxy group, which will each give rise to a unique signal in the 1H NMR spectrum.

The key to interpreting the spectrum lies in understanding the directing effects of the substituents on the benzene ring. The methoxy group (-OCH3) is a strong electron-donating group, which shields the ortho and para positions, causing their corresponding proton signals to appear at a lower chemical shift (upfield). Conversely, the bromo (-Br) and sulfinyl chloride (-SOCl) groups are electron-withdrawing, deshielding the aromatic protons and shifting their signals to a higher chemical shift (downfield).

Based on these principles, the predicted 1H NMR spectrum of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in a standard solvent like CDCl3 would exhibit the following signals:

  • A singlet for the methoxy protons (-OCH3): This signal is expected to appear around 3.8-4.0 ppm.

  • Three distinct signals for the aromatic protons (H-3, H-4, and H-6): The relative positions and splitting patterns of these protons are dictated by their connectivity and the electronic nature of the adjacent substituents.

The following diagram illustrates the predicted workflow for spectral interpretation:

G cluster_0 Spectral Prediction & Interpretation Workflow A Identify Substituents: - Methoxy (-OCH3) - Bromo (-Br) - Sulfinyl Chloride (-SOCl) B Analyze Electronic Effects: - OCH3: Electron-Donating (Shielding) - Br, SOCl: Electron-Withdrawing (Deshielding) A->B C Predict Chemical Shifts (δ): H-3, H-4, H-6 & -OCH3 B->C D Determine Spin-Spin Coupling (J): Ortho, Meta, Para couplings C->D E Assign Multiplicity: Singlet, Doublet, Doublet of Doublets D->E F Integrate Peak Areas: Confirm Proton Ratios E->F G Final Structure Confirmation F->G

Caption: Workflow for 1H NMR spectral prediction and interpretation.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectrum and provide a robust framework for interpretation, it is invaluable to compare it with the experimental 1H NMR data of structurally similar molecules.

Table 1: 1H NMR Data of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride and Comparative Compounds
CompoundH-3 (ppm, multiplicity, J Hz)H-4 (ppm, multiplicity, J Hz)H-5 (ppm, multiplicity, J Hz)H-6 (ppm, multiplicity, J Hz)-OCH3 (ppm, multiplicity)
5-Bromo-2-methoxybenzene-1-sulfinyl chloride (Predicted) ~7.2 (d, J ≈ 8.5)~7.6 (dd, J ≈ 8.5, 2.5)-~7.9 (d, J ≈ 2.5)~3.9 (s)
4-Bromoanisole[1][2][3]6.75-6.79 (m)7.34-7.38 (m)7.34-7.38 (m)6.75-6.79 (m)3.77 (s)[1]
2-Bromo-5-methoxyphenyl methanesulfonate[4]6.77 (dd, J = 2.84, 2.84)7.49 (d, J = 8.12)-7.02 (d, J = 2.82)3.81 (s)[4]
Anisole[5][6]6.88 (d)7.26 (t)6.92 (t)7.26 (t)3.75 (s)

Analysis of Comparative Data:

  • 4-Bromoanisole: In this simpler, para-substituted analogue, the two aromatic protons ortho to the methoxy group are equivalent, as are the two protons ortho to the bromine. This results in two multiplets. The upfield signal corresponds to the protons shielded by the methoxy group, while the downfield signal corresponds to those deshielded by the bromine.[1][3]

  • 2-Bromo-5-methoxyphenyl methanesulfonate: This compound provides a closer structural comparison. The proton at the 6-position (ortho to the bromo group) appears as a doublet with a small meta-coupling constant. The proton at the 4-position (ortho to the methoxy group) is a doublet with a larger ortho-coupling constant. The proton at the 3-position is a doublet of doublets, being coupled to both H-4 and H-6.[4]

  • Anisole: The spectrum of anisole provides a baseline for the chemical shifts of protons in a methoxy-substituted benzene ring, showing the shielding effect of the methoxy group on the ortho and para protons.[5][6]

By drawing parallels with these analogues, the predicted assignments for 5-Bromo-2-methoxybenzene-1-sulfinyl chloride gain significant credibility. The strong deshielding effect of the sulfinyl chloride group at the 1-position is expected to shift all aromatic proton signals further downfield compared to the analogues.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

For researchers aiming to acquire an experimental spectrum of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the spectrum to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the peaks to determine the relative ratios of the protons.

    • Measure the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).

The following diagram outlines the key steps in the experimental workflow for NMR data acquisition:

G cluster_1 NMR Data Acquisition Workflow P1 Sample Preparation: - Weigh Compound - Dissolve in Deuterated Solvent - Add Internal Standard (TMS) P2 Instrument Setup: - High-Field Spectrometer - Shimming - Set Acquisition Parameters P1->P2 P3 Data Acquisition: - Acquire Free Induction Decay (FID) - Signal Averaging P2->P3 P4 Data Processing: - Fourier Transform - Phasing & Baseline Correction P3->P4 P5 Spectral Analysis: - Chemical Shift (δ) - Integration - Multiplicity & Coupling Constants (J) P4->P5

Caption: Experimental workflow for acquiring 1H NMR spectra.

Conclusion

The interpretation of the 1H NMR spectrum of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride is a multifaceted process that relies on a fundamental understanding of substituent effects and spin-spin coupling. By leveraging predictive methods and comparative analysis with structurally related compounds, researchers can confidently assign the signals in the spectrum and confirm the identity and purity of their target molecule. This guide provides a comprehensive framework for this analytical endeavor, empowering scientists in their synthetic and drug development pursuits.

References

  • He, W., Zhang, R., & Cai, M. (n.d.).
  • Beilstein Journals. (n.d.).
  • Chempedia. (n.d.). 4-Bromoanisole (C7H7OBr) properties.
  • SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound.
  • ResearchGate. (n.d.). -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl....
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • PubChem. (n.d.). 5-bromo-2-methoxybenzene-1-sulfinyl chloride. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
  • Pure Synth. (n.d.). 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%.
  • PubChem. (n.d.). 5-bromo-2-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]

Sources

Comparative

Spectroscopic Characterization of 5-Bromo-2-methoxybenzene-1-sulfinyl Chloride: A Comparative FTIR Guide

Topic: Characteristic FTIR absorption bands of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Content Type: Publish Comparison Guide Executive Summary In the synthesis of sulfonamide antibiotics and bioactive sulfoxides, 5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic FTIR absorption bands of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of sulfonamide antibiotics and bioactive sulfoxides, 5-Bromo-2-methoxybenzene-1-sulfinyl chloride serves as a high-value electrophilic intermediate. However, its structural integrity is often compromised by two primary degradation pathways: hydrolysis to sulfinic acid or oxidation to sulfonyl chloride.

This guide provides a technical comparison of the FTIR spectral fingerprint of the target sulfinyl chloride against its oxidized analog (sulfonyl chloride) and its hydrolysis product. By focusing on the diagnostic shift of the S=O stretching vibration, researchers can validate compound purity without resorting to time-consuming NMR analysis in early-phase monitoring.

Theoretical Framework: The Sulfinyl vs. Sulfonyl Signature

The critical analytical challenge lies in distinguishing the sulfinyl group (-S(O)Cl) from the sulfonyl group (-SO₂Cl) . While both share aromatic and ether functionalities, the vibrational modes of the sulfur-oxygen bond provide the definitive "fingerprint."

Comparative Vibrational Theory
  • Sulfinyl Chloride (-S(O)Cl): Possesses a single S=O bond. This results in one dominant stretching vibration. Due to the electronegative chlorine atom, the bond order is increased via induction, typically shifting the absorption to 1145–1160 cm⁻¹ .

  • Sulfonyl Chloride (-SO₂Cl): Possesses two S=O bonds. This results in a coupled vibration, splitting the signal into two distinct bands: Asymmetric stretch (~1360–1380 cm⁻¹) and Symmetric stretch (~1170–1190 cm⁻¹) .

Diagram: Structural Vibrational Logic

The following diagram illustrates the functional group decomposition and expected vibrational regions.

G cluster_0 Target Molecule: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride cluster_1 Diagnostic IR Regions (cm⁻¹) Molecule Structure Ar-S(O)Cl Group1 Sulfinyl Chloride (-S(O)Cl) Molecule->Group1 Group2 Methoxy Ether (Ar-O-CH3) Molecule->Group2 Group3 Aryl Bromide (Ar-Br) Molecule->Group3 Band1 S=O Stretch 1145 - 1160 (Strong) Group1->Band1 Primary ID Band2 C-O-C Asym Stretch 1250 - 1275 (Strong) Group2->Band2 Secondary ID Band3 Ar-H Out-of-Plane 800 - 860 Group3->Band3 Fingerprint

Figure 1: Functional group decomposition mapping structural moieties to specific infrared absorption zones.

Comparative Analysis: Target vs. Alternatives

The table below contrasts the target molecule with its most common process impurities. This data is synthesized from standard correlation charts for sulfur-halogen compounds and aromatic ethers.

Table 1: Diagnostic Band Comparison
Functional GroupVibration ModeTarget: Sulfinyl Chloride (-S(O)Cl)Alternative 1: Sulfonyl Chloride (-SO₂Cl)Alternative 2: Sulfinic Acid (-SO₂H)
S=O (Stretch) Primary Diagnostic 1145–1160 cm⁻¹ (Single, Strong) 1360–1380 cm⁻¹ (Asym) AND 1170–1190 cm⁻¹ (Sym) ~1000–1050 cm⁻¹ (Broad, H-bonded)
C-O (Methoxy) Asymmetric Stretch1260–1275 cm⁻¹1260–1275 cm⁻¹1260–1275 cm⁻¹
C-O (Methoxy) Symmetric Stretch1020–1040 cm⁻¹1020–1040 cm⁻¹1020–1040 cm⁻¹
O-H StretchAbsent Absent 3200–3500 cm⁻¹ (Broad)
Ar-H Out-of-Plane800–820 cm⁻¹ (1,2,4-subst.)800–820 cm⁻¹800–820 cm⁻¹
Key Interpretation Insights
  • The "Doublet" Warning: If you observe a strong doublet at ~1370 and ~1180 cm⁻¹, your sample has oxidized to the sulfonyl chloride.

  • The "Broad" Warning: If the sharp band at 1150 cm⁻¹ disappears and is replaced by a broad absorption near 1000–1050 cm⁻¹ accompanied by OH stretching >3000 cm⁻¹, the acid chloride has hydrolyzed.

Experimental Protocol: Handling Moisture Sensitivity

Sulfinyl chlorides are hydrolytically unstable. Standard KBr pellet preparation often introduces enough atmospheric moisture to degrade the surface of the sample, leading to false "Sulfinic Acid" readings.

Recommended Method: Inert ATR (Attenuated Total Reflectance)

Objective: Obtain a spectrum with <1% hydrolysis artifacts.

Workflow Diagram

Workflow Start Sample Preparation Step1 Purge ATR crystal with N2 (2 mins) Start->Step1 Step2 Background Scan (Air/N2) Step1->Step2 Step3 Apply Sample rapidly (Neat Solid/Oil) Step2->Step3 Decision Is Sample Solid? Step3->Decision PathSolid Clamp with High Pressure (Ensure Contact) Decision->PathSolid Yes PathLiq Cover with evaporation cap Decision->PathLiq No Measure Acquire Spectrum (16 scans, 4 cm⁻¹ res) PathSolid->Measure PathLiq->Measure

Figure 2: Inert atmosphere workflow for handling moisture-sensitive acid chlorides.

Step-by-Step Methodology
  • Instrument Prep: Use a Diamond or ZnSe ATR crystal. Purge the sample compartment with dry nitrogen for 5 minutes prior to background collection.

  • Background: Collect background spectrum of the purged atmosphere.

  • Sample Loading:

    • Take the vial of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride out of the desiccator/freezer.

    • Critical: Allow it to reach room temperature before opening to prevent condensation.

    • Place a small amount (<5 mg) directly on the crystal.

  • Acquisition: Immediately clamp (if solid) and acquire data. Limit scans to 16 to minimize exposure time; signal-to-noise ratio is usually sufficient due to the polarity of the S=O and C-O bonds.

  • Cleaning: Immediately wipe with dry dichloromethane (DCM), followed by isopropanol.

Detailed Band Assignments (Data Summary)

Based on the substitution pattern (1,2,4-trisubstituted benzene) and functional groups, the following assignment table serves as the standard for validation.

Frequency (cm⁻¹)IntensityAssignmentNotes
3050–3090 WeakC-H Stretch (Aromatic)Diagnostic of unsaturation.
2840, 2940 Weak/MedC-H Stretch (Methoxy)Symmetric/Asymmetric methyl stretch.
1580, 1470 MediumC=C Ring StretchCharacteristic benzene skeletal vibrations.
1265 Strong C-O Stretch (Asym)Aryl-alkyl ether band.
1155 ± 10 Strong S=O Stretch (Sulfinyl) The Critical Quality Attribute (CQA).
1030 MediumC-O Stretch (Sym)Methoxy group.
810–820 StrongC-H Out-of-Plane BendingIndicative of 1,2,4-substitution pattern (two adjacent H, one isolated H).
~450–500 WeakS-Cl StretchOften below the cutoff of standard ATR crystals; visible in CsI or Far-IR.

Troubleshooting & Validation

Problem: The spectrum shows a broad hump at 3400 cm⁻¹ and the 1155 cm⁻¹ peak is shifting to 1050 cm⁻¹.

  • Cause: Hydrolysis has occurred. The sample has converted to sulfinic acid.

  • Solution: Dry the sample under high vacuum (<1 mbar) over P₂O₅. Repeat measurement using the N₂ purge protocol.

Problem: Presence of a peak at 1700–1750 cm⁻¹.

  • Cause: Contamination. This molecule contains no carbonyl (C=O) groups.

  • Solution: Check for residual solvents (Ethyl Acetate or Acetone) used in previous purification steps.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).

  • Freeman, F. (1984). Chemical and Spectroscopic Properties of Sulfinyl Chlorides. Chemical Reviews, 84(2). (Specific chemistry of the -S(O)Cl moiety).
Validation

A Comparative Guide to the Reactivity of Sulfinyl vs. Sulfonyl Chlorides for Synthetic Chemistry

Introduction: Navigating the Nuances of Sulfur(IV) and Sulfur(VI) Electrophiles In the landscape of modern organic synthesis, particularly within drug discovery and development, sulfur-based functional groups are indispe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Sulfur(IV) and Sulfur(VI) Electrophiles

In the landscape of modern organic synthesis, particularly within drug discovery and development, sulfur-based functional groups are indispensable. Among the most versatile reagents for introducing sulfur moieties are sulfonyl chlorides (R-SO₂Cl) and their lower oxidation state cousins, sulfinyl chlorides (R-SOCl). While structurally similar, the difference in the sulfur atom's oxidation state—+6 for sulfonyl and +4 for sulfinyl—imparts dramatically different chemical personalities, influencing their reactivity, stability, and ultimate synthetic utility.

This guide provides an in-depth comparison of the reactivity of these two classes of compounds, with a specific focus on 5-Bromo-2-methoxybenzene-1-sulfinyl chloride as a representative aromatic sulfinyl chloride. We will dissect their electronic structures, explore mechanistic pathways, present experimental protocols, and offer guidance on reagent selection to empower researchers in making informed decisions for their synthetic campaigns.

Part 1: The Structural and Electronic Basis of Reactivity

The reactivity of both sulfonyl and sulfinyl chlorides is rooted in the electrophilicity of the sulfur atom. However, the local electronic environment in each class dictates the magnitude of this electrophilicity and the kinetic profile of their reactions.

Sulfonyl Chlorides (R-SO₂Cl): The Stable S(VI) Workhorse

The sulfur atom in a sulfonyl chloride is in a +6 oxidation state and is bonded tetrahedrally to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[1] This arrangement renders the sulfur atom highly electron-deficient, making it a potent electrophile.[1] Despite this high electrophilicity, sulfonyl chlorides are generally stable, isolable compounds that are mainstays in synthetic laboratories. They are the go-to precursors for creating highly stable sulfonamide linkages, a privileged motif in a vast number of pharmaceuticals.[1][2][3]

Sulfinyl Chlorides (R-SOCl): The Reactive S(IV) Intermediate

In contrast, the sulfur atom in a sulfinyl chloride is in a +4 oxidation state. It is bonded to one oxygen atom and one chlorine atom, and also possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. A key feature of sulfinyl chlorides is that the sulfur atom is a stereocenter, making them valuable precursors for asymmetric synthesis.[4]

While the sulfur atom is less oxidized than in a sulfonyl chloride, sulfinyl chlorides are often significantly more reactive. They are typically thermolabile, moisture-sensitive compounds that react readily with a wide range of nucleophiles.[4] This heightened reactivity makes them powerful intermediates for accessing sulfinamides, sulfinate esters, and chiral sulfoxides.[4][5]

Modulating Reactivity: The Case of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

The reactivity of an aromatic sulfinyl or sulfonyl chloride is further tuned by the substituents on the aryl ring. In our featured compound, 5-Bromo-2-methoxybenzene-1-sulfinyl chloride, two competing electronic effects are at play:

  • 2-Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R), which increases electron density on the aromatic ring and slightly reduces the electrophilicity of the attached sulfur atom.

  • 5-Bromo Group (-Br): This halogen is electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R). The net effect is typically deactivating for electrophilic aromatic substitution, but its inductive pull will slightly enhance the electrophilicity of the sulfinyl sulfur center.

The interplay of these substituents results in a finely-tuned reactivity profile compared to an unsubstituted or differently substituted analogue.

Part 2: A Head-to-Head Comparison of Reactivity & Mechanism

A common misconception is that the higher oxidation state and greater number of withdrawing groups on sulfonyl chlorides should make them universally more reactive than sulfinyl chlorides. Kinetically, the opposite is often true.

FeatureSulfinyl Chlorides (e.g., 5-Bromo-2-methoxybenzene-1-sulfinyl chloride)Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride)
Sulfur Oxidation State +4+6
Geometry at Sulfur Trigonal Pyramidal (Chiral)Tetrahedral (Achiral)
Typical Reactivity High; often moisture and heat sensitive. Reactions are typically fast at low temperatures.[4]Moderate to High; generally stable. Reactions often require base catalysis, and sometimes heat.[6][7]
Primary Products Sulfinamides (with amines), Sulfinate esters (with alcohols), Sulfoxides (with Grignards).[4]Sulfonamides (with amines), Sulfonate esters (with alcohols).[1]
Synthetic Utility Access to chiral sulfur compounds, versatile S(IV) intermediates.[5]Formation of highly stable functional groups, installation of excellent leaving groups.[1]
Mechanistic Pathways: Addition-Elimination vs. Concerted Displacement

The precise mechanism of nucleophilic substitution at sulfur is highly dependent on the substrate, nucleophile, and solvent conditions.

  • Sulfonyl Chlorides: The mechanism is a subject of extensive study, with evidence supporting both a concerted Sₙ2-like pathway and a stepwise addition-elimination pathway that proceeds through a trigonal bipyramidal intermediate.[1][8][9]

  • Sulfinyl Chlorides: For reactions with most common nucleophiles, computational and experimental evidence points towards a stepwise addition-elimination mechanism .[10][11] The nucleophile attacks the electrophilic sulfur to form a tetracoordinate trigonal bipyramidal intermediate, which then expels the chloride leaving group to give the product.[10][11][12]

G cluster_0 Sulfinyl Chloride Pathway (Addition-Elimination) cluster_1 Sulfonyl Chloride Pathway (Concerted SN2-like) R-SOCl R-S(O)Cl Intermediate_SO [R-S(O)(Nu)Cl]⁻ Trigonal Bipyramidal Intermediate R-SOCl->Intermediate_SO + Nu⁻ Product_SO R-S(O)Nu Intermediate_SO->Product_SO - Cl⁻ R-SO2Cl R-SO₂(Cl) TS_SO2 [Nu---S(O₂)---Cl]⁻ Trigonal Bipyramidal Transition State R-SO2Cl->TS_SO2 + Nu⁻ Product_SO2 R-SO₂(Nu) TS_SO2->Product_SO2 - Cl⁻

Caption: General mechanistic pathways for nucleophilic substitution.

Part 3: Practical Applications & Experimental Protocols

The choice between a sulfinyl and a sulfonyl chloride is dictated entirely by the desired synthetic outcome. If the goal is a stable sulfonamide for a drug candidate, a sulfonyl chloride is the reagent of choice. If the target is a chiral sulfoxide or a sulfinamide intermediate, a sulfinyl chloride is required.

G start Start: Dissolve Reagents setup Set up Reaction: Inert Atmosphere (N₂/Ar) Dry Glassware start->setup add_reagents Combine Reagents: Add Amine/Alcohol & Base to Sulf(in/on)yl Chloride Solution (Often at 0 °C) setup->add_reagents reaction Reaction: Stir at 0 °C to RT Monitor by TLC/LC-MS add_reagents->reaction workup Aqueous Workup: Quench Reaction Extract with Organic Solvent reaction->workup purify Purification: Dry Organic Layer Concentrate & Purify (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Caption: Generalized experimental workflow for sulfonamide/sulfinamide synthesis.
Experimental Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (A Sulfonamide)

This protocol describes the robust and widely used method for synthesizing a sulfonamide from a sulfonyl chloride and a primary amine.[1]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure N-benzyl-4-methylbenzenesulfonamide.

Experimental Protocol 2: Synthesis of a Sulfinamide from 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

This protocol outlines a general procedure for the synthesis of a sulfinamide, accounting for the higher reactivity and sensitivity of the sulfinyl chloride starting material.[4]

Materials:

  • 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

  • Primary or secondary amine (e.g., (R)-α-methylbenzylamine)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and triethylamine (1.5 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Cool the solution to 0 °C. Prepare a solution of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirring amine solution. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: Allow the reaction to stir at 0 °C. The reaction is typically very fast; monitor its completion by TLC (usually within 30-60 minutes).

  • Work-up: Once the reaction is complete, quench by adding cold saturated NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Isolation: The crude sulfinamide is often purified by flash column chromatography on silica gel to yield the final product. Due to the potential for diastereomers if a chiral amine is used, analysis by NMR and chiral HPLC may be necessary.

Conclusion

While both sulfonyl and sulfinyl chlorides serve as powerful sulfur-based electrophiles, they are not interchangeable.

  • Sulfonyl chlorides are robust reagents used to form exceptionally stable sulfonamide and sulfonate ester products. Their reactions are well-established and foundational in medicinal chemistry.[1][2]

  • Sulfinyl chlorides , including functionalized derivatives like 5-Bromo-2-methoxybenzene-1-sulfinyl chloride, are more reactive, kinetically faster electrophiles.[4] Their primary value lies in their ability to generate sulfinamides and sulfinate esters, and critically, to serve as precursors for stereodefined sulfoxides, which are invaluable in asymmetric synthesis.

A thorough understanding of their distinct reactivity profiles, stabilities, and mechanistic tendencies is crucial for any researcher or drug development professional aiming to leverage the rich and diverse chemistry of sulfur.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Misek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2533-2538. DOI: 10.1039/D3OB00050H. Retrieved February 22, 2026, from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2007). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Ochwat, B., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1396. DOI: 10.3390/molecules25061396. Retrieved February 22, 2026, from [Link]

  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. Retrieved February 22, 2026, from [Link]

  • Harmata, M., & Huang, C. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(1), 140-143. DOI: 10.1021/jo061816n. Retrieved February 22, 2026, from [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2023). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved February 22, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Bachrach, S. M., & Schlegel, H. B. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry, 70(15), 6077-6084. DOI: 10.1021/jo050581g. Retrieved February 22, 2026, from [Link]

  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743-1749. DOI: 10.1021/ja00031a032. Retrieved February 22, 2026, from [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (1986). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. (2005). Figshare. Retrieved February 22, 2026, from [Link]

  • Mikołajczyk, M. (1986). NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. Phosphorus and Sulfur and the Related Elements, 27(1-2), 31-42. DOI: 10.1080/03086648608072756. Retrieved February 22, 2026, from [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2023). Reddit. Retrieved February 22, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives | Request PDF. (2005). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Sulfonyl chloride | chemical compound. (n.d.). Britannica. Retrieved February 22, 2026, from [Link]

  • Broad utilities of sulfonyl chloride in organic chemistry. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Sulfinyl halide. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • SYNTHESIS AND REACTIONS OF SULFINYL CHLORIDES. AN UPDATE. (n.d.). Retrieved February 22, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ChemRxiv. Retrieved February 22, 2026, from [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. (1976). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Robertson, R. E., & Laughton, P. M. (1959). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 37(8), 1271-1280. DOI: 10.1139/v59-188. Retrieved February 22, 2026, from [Link]

  • Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 215-220. DOI: 10.1039/J29690000215. Retrieved February 22, 2026, from [Link]

Sources

Comparative

Differentiating Between Sulfinyl and Sulfonyl Products in Synthesis

Executive Summary In drug discovery and materials science, the oxidation state of sulfur is a molecular toggle switch. The difference between a sulfinyl group (sulfoxide, ) and a sulfonyl group (sulfone, ) is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, the oxidation state of sulfur is a molecular toggle switch. The difference between a sulfinyl group (sulfoxide,


) and a sulfonyl  group (sulfone, 

) is not merely one oxygen atom; it is a divergence in chirality, polarity, and metabolic fate.

For the medicinal chemist, this distinction is critical. Sulfoxides are chiral centers that can create diastereomers in complex scaffolds (e.g., Esomeprazole), necessitating stereoselective analysis. Sulfones are achiral, highly stable metabolic sinks or potent electron-withdrawing groups for subsequent lithiation. This guide provides an objective technical comparison, selective synthetic protocols, and a self-validating analytical framework to distinguish these two moieties.

Part 1: Structural & Electronic Fundamentals

The fundamental differentiator between sulfinyl and sulfonyl products lies in their geometry and stereochemistry.

FeatureSulfinyl (Sulfoxide)Sulfonyl (Sulfone)
Formula


Geometry Trigonal PyramidalDistorted Tetrahedral (

)
Hybridization

(with lone pair)

Chirality Chiral (if

)
Achiral
Dipole Moment High (~3.96 D for DMSO)High (~4.49 D for DMSO

)
Electronic Nature Amphoteric (Nucleophilic O, Electrophilic S)Strong Electron-Withdrawing Group (EWG)
The Chirality Factor

The sulfur atom in a sulfoxide carries a lone pair, acting as a fourth "substituent." This creates a stable chiral center at room temperature (inversion barrier ~35-42 kcal/mol). Consequently, oxidizing a sulfide to a sulfoxide often yields a racemic mixture or diastereomers if other chiral centers are present. Sulfones, possessing two identical oxygen atoms, lose this chirality.

Part 2: Synthetic Pathways & Selectivity Control

Achieving selectivity is the primary synthetic challenge. The oxidation of sulfide to sulfone proceeds via the sulfoxide. Stopping at the sulfoxide requires reagents that are kinetically controlled or thermodynamically tuned to avoid "over-oxidation."[1]

Pathway Visualization

The following diagram outlines the reagents that drive selectivity toward either product.

SulfurOxidation Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') *Chiral Center* Sulfide->Sulfoxide Selective Oxidants: 1. NaIO4 (0°C) 2. NaOCl pentahydrate 3. H2O2 / HFIP Sulfone Sulfone (R-S(=O)2-R') *Achiral* Sulfide->Sulfone Direct Aggressive Oxidation (Skip Isolation) Sulfoxide->Sulfone Exhaustive Oxidants: 1. mCPBA (Excess) 2. Oxone (H2O) 3. KMnO4

Figure 1: Oxidation ladder showing reagent specificity. Green arrows indicate controlled mono-oxidation; red arrows indicate exhaustive oxidation.

Reagent Comparison Guide
Target ProductReagent of ChoiceMechanism of SelectivityLimitations
Sulfoxide NaIO

(Sodium Periodate)
Forms a cyclic periodate intermediate that decomposes selectively.Slow reaction time; requires aqueous media.
Sulfoxide NaOCl

5H

O
Controlled oxidation in MeCN; "Green" reagent.pH sensitive; can over-oxidize if temp > RT.
Sulfone Oxone® Peroxymonosulfate acts as a potent oxygen transfer agent.Acidic conditions may deprotect acid-labile groups (e.g., BOC).
Sulfone mCPBA (2.2 equiv) Electrophilic oxygen transfer.Generates m-chlorobenzoic acid byproduct (requires workup).

Part 3: Analytical Characterization (The "How-To")

Distinguishing the products requires a multi-modal approach. Relying on a single method (like TLC) is often insufficient due to the similar polarities of sulfoxides and sulfones in certain solvent systems.

Infrared Spectroscopy (IR) - The Quickest Check

This is the most diagnostic initial test.

  • Sulfoxide: Shows a single strong band at 1030–1070 cm⁻¹ (S=O stretch).

  • Sulfone: Shows two strong bands:[2]

    • Symmetric stretch: ~1140 cm⁻¹

    • Asymmetric stretch: ~1300–1320 cm⁻¹

Nuclear Magnetic Resonance (NMR)

NMR provides subtle but definitive evidence, particularly regarding symmetry.

  • 
    -Proton Chemical Shift:  The protons on the carbon adjacent to the sulfur will shift downfield as oxidation increases.
    
    • Sulfide (

      
      -CH
      
      
      
      ):
      
      
      2.1 – 2.5 ppm
    • Sulfoxide (

      
      -CH
      
      
      
      ):
      
      
      2.6 – 2.9 ppm
    • Sulfone (

      
      -CH
      
      
      
      ):
      
      
      2.9 – 3.3 ppm
    • Note: Sulfones generally shift ~0.2–0.5 ppm further downfield than sulfoxides.

  • The Diastereotopic Test (The "Smoking Gun"): Because the sulfoxide sulfur is a chiral center, the protons on an adjacent methylene group (-CH

    
    -) become diastereotopic .
    
    • Sulfoxide: The

      
      -CH
      
      
      
      protons often appear as a complex ABX or AB multiplet , even in achiral solvents like CDCl
      
      
      .
    • Sulfone: The sulfur is achiral. The

      
      -CH
      
      
      
      protons usually appear as a singlet (if isolated) or a simple triplet (if coupled to neighbors), as they are chemically equivalent.
Analytical Decision Tree

AnalysisTree Start Crude Product Analysis IR Step 1: IR Spectrum Start->IR OneBand Single Band ~1050 cm-1 IR->OneBand TwoBands Two Bands ~1140 & 1320 cm-1 IR->TwoBands SulfoxideProb Likely Sulfoxide OneBand->SulfoxideProb SulfoneConf Sulfone Confirmed TwoBands->SulfoneConf NMR Step 2: 1H NMR (CDCl3) Check alpha-CH2 splitting SulfoxideProb->NMR Diast Complex Multiplet (Diastereotopic) NMR->Diast Chiral Center Present Equiv Simple Singlet/Triplet (Equivalent) NMR->Equiv Symmetry Restored FinalSulfoxide SULFOXIDE (Racemic/Diastereomer) Diast->FinalSulfoxide FinalSulfone SULFONE (or Sulfide if no shift) Equiv->FinalSulfone

Figure 2: Analytical workflow for distinguishing sulfur oxidation states.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure you do not proceed with a failed reaction.

Protocol A: Selective Synthesis of Sulfoxides (NaIO Method)

Best for: Avoiding over-oxidation to sulfone.

  • Preparation: Dissolve sulfide (1.0 equiv) in a 1:1 mixture of MeOH:H

    
    O (0.1 M concentration). Cool to 0°C.
    
  • Addition: Add NaIO

    
     (1.1 equiv) portion-wise over 10 minutes. The reaction may become cloudy (precipitation of NaIO
    
    
    
    ).
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • In-Process Check (Validation): Spot TLC. The sulfoxide should have a significantly lower R

    
     than the sulfide. If the spot is still non-polar, the reaction is incomplete.
    
  • Workup: Filter off the white solid (NaIO

    
    ). Extract the filtrate with CH
    
    
    
    Cl
    
    
    . Wash organic layer with brine, dry over MgSO
    
    
    , and concentrate.
  • Yield: Typically >85%.

Protocol B: Exhaustive Synthesis of Sulfones (Oxone Method)

Best for: Robust, complete oxidation.

  • Preparation: Dissolve sulfide (1.0 equiv) in MeOH:H

    
    O (1:1).
    
  • Addition: Add Oxone® (potassium peroxymonosulfate) (2.5 equiv) as a solid.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • In-Process Check (Validation): Take an aliquot, mini-workup (EtOAc/Water), and run IR. Look for the disappearance of the 1050 cm⁻¹ band (sulfoxide intermediate) and appearance of the 1320 cm⁻¹ band.

  • Workup: Dilute with water. If the product is solid, filter it (sulfones often crystallize out). If liquid, extract with EtOAc.

  • Purification: Sulfones are highly crystalline; recrystallization from EtOH is often sufficient.

Part 5: Reactivity & Downstream Application

Why does this differentiation matter? The chemical behavior of the products is vastly different.

Reaction TypeSulfoxide BehaviorSulfone Behavior
Thermal Elimination Syn-Elimination: Upon heating (>100°C), sulfoxides undergo Cope-type elimination to form alkenes.Stable: Sulfones are thermally robust and do not eliminate under neutral thermal conditions.
Alpha-Lithiation pKa ~35: Can be lithiated, but the anion is chiral and configurationally stable.pKa ~29: More acidic. Forms stable carbanions used in alkylation or Julia Olefination.
Rearrangement Pummerer Rearrangement: Reacts with acetic anhydride to form

-acetoxy sulfides.
Inert: Does not undergo Pummerer rearrangement.

References

  • Selective Oxidation Mechanism: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry. Link

  • Oxone Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. Link

  • Green Chemistry (NaOCl): Kirihara, M., et al. (2015).[3][4] Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals.[3] Synlett. Link

  • IR/NMR Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Biological Importance: "Esomeprazole: The S-isomer of Omeprazole." National Center for Biotechnology Information. PubChem Compound Summary. Link

Sources

Validation

Elemental Analysis Standards for 5-Bromo-2-methoxybenzene-1-sulfinyl Chloride

A Comparative Guide to Validation Protocols for Unstable Intermediates Executive Summary & Core Directive The Challenge: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (CAS: 916892-06-1) is a highly reactive electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validation Protocols for Unstable Intermediates

Executive Summary & Core Directive

The Challenge: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride (CAS: 916892-06-1) is a highly reactive electrophilic intermediate used in the synthesis of sulfoxides and specialized sulfonamides. Unlike its sulfonyl chloride analog, the sulfinyl chloride (-S(O)Cl) moiety is notoriously unstable, exhibiting rapid hydrolysis to sulfinic acid and disproportionation upon exposure to atmospheric moisture or heat.

The Problem with Standard Analysis: Traditional combustion-based Elemental Analysis (EA) often yields failing results (typically low %C, low %S, and erratic %Cl) due to decomposition during sample weighing and encapsulation.

The Solution: This guide compares three validation methodologies:

  • Inert-Handling Direct EA: High-difficulty, requiring Schlenk techniques.

  • Derivatization (Recommended): Converting to a stable benzylamide for robust EA.

  • Orthogonal Instrumental Analysis: Replacing EA with qNMR and HRMS for purity assignment.

Chemical Instability & The "Phantom" Analysis

To understand why standard EA fails, we must visualize the degradation pathways. The sulfinyl chloride group is significantly more labile than a sulfonyl chloride.

Diagram 1: Decomposition Pathways Affecting Analysis

DecompositionPathways Target Target Molecule (Sulfinyl Chloride) C7H6BrClOS Moisture + H2O (Atmospheric) Target->Moisture Rapid Disprop Disproportionation (Thermal/Catalytic) Target->Disprop Storage > 0°C Sulfinic Sulfinic Acid (Hydrolysis Product) C7H7BrO3S (Loss of Cl, Gain of O/H) Moisture->Sulfinic HCl HCl Gas (Off-gassing) Moisture->HCl Sulfonyl Sulfonyl Chloride (Oxidation State +6) Disprop->Sulfonyl Disulfide Disulfide Species (Reduced) Disprop->Disulfide

Figure 1: The primary failure mode is hydrolysis, leading to the loss of Chlorine (as HCl gas) and changes in Carbon/Sulfur ratios.[1]

Comparative Analysis of Validation Methods

We evaluated three methods for validating the composition of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride.

Method A: Direct Combustion Analysis (The "Gold Standard" Trap)

Attempting to analyze the neat compound via standard CHNS/Halogen combustion.

  • Protocol: Sample is weighed into a tin capsule in ambient air and combusted at 1000°C.

  • Performance: POOR .

  • Data Drift: The table below illustrates the theoretical drift if just 5% of the sample hydrolyzes during weighing.

ElementTheoretical (Target)Theoretical (Hydrolysis Product)Typical "Wet" Result (5% Hydrolysis)Status
Carbon 31.19%33.48%31.30%Pass (barely)
Hydrogen 2.24%2.81%2.35%Fail (>0.4% drift)
Chlorine 13.15%0.00%12.45%Fail (Significant Loss)
Sulfur 11.90%12.77%11.98%Pass
  • Verdict: Direct EA is unreliable unless performed inside an Argon-filled glovebox using hermetically sealed indium capsules.

Method B: Derivatization Strategy (The Recommended Protocol)

Converting the unstable sulfinyl chloride into a stable sulfinamide before analysis.

  • Concept: React the crude sulfinyl chloride with a stable primary amine (e.g., Benzylamine) to form N-benzyl-5-bromo-2-methoxybenzenesulfinamide.

  • Performance: EXCELLENT .

  • Why it works: The resulting sulfinamide is a crystalline solid, stable to air and moisture, allowing for precise weighing and combustion.

Method C: Orthogonal Instrumental Analysis (qNMR)

Foregoing EA entirely in favor of quantitative NMR.

  • Protocol: Dissolve ~10 mg of target in dry CDCl3 (neutralized with basic alumina) + Internal Standard (e.g., Dimethyl sulfone).

  • Performance: SUPERIOR ACCURACY .

  • Verdict: This is the modern standard for unstable intermediates, accepted by most high-impact journals (e.g., J. Org. Chem. guidelines) when EA is unstable.

Experimental Protocols

Protocol 1: The "Benzylamine Quench" for EA Validation

Use this method to satisfy reviewers requiring Elemental Analysis.

  • Preparation: Dissolve 1.0 mmol of crude 5-Bromo-2-methoxybenzene-1-sulfinyl chloride in 5 mL anhydrous DCM under N2.

  • Derivatization: Cool to 0°C. Add 1.1 mmol Benzylamine and 1.2 mmol Triethylamine dropwise.

  • Workup: Stir for 30 mins. Wash with water (x2), brine (x1). Dry over MgSO4.

  • Purification: Rapid silica plug filtration (elute with 20% EtOAc/Hexanes).

  • Analysis: Submit the resulting solid for CHNS.

    • Note: You are validating the identity of the scaffold via the derivative.

Protocol 2: Inert-Handling Direct EA (If strictly required)

Requires a specialized microanalysis lab.

  • Capsule Prep: Use pre-tared Indium or Aluminum capsules (Tin reacts with some acid chlorides).

  • Loading: Transfer the sulfinyl chloride into the capsule inside a glovebox (<1 ppm H2O).

  • Sealing: Cold-weld the capsule using a press inside the glovebox.

  • Transfer: Place sealed capsules in a Schlenk tube for transport to the analyzer.

Analytical Decision Workflow

Use this logic tree to determine the correct analysis path for your specific stage of development.

Diagram 2: Validation Workflow

ValidationWorkflow Start Synthesized Intermediate: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Purpose What is the purpose? Start->Purpose Internal Internal QC / Next Step Purpose->Internal Publication Publication / Patent Purpose->Publication Method1 Method: Hydrolysis Check (LCMS of Sulfinic Acid) Internal->Method1 Fastest ReviewerReq Does Journal require EA? Publication->ReviewerReq NoEA Method: qNMR + HRMS (High Accuracy, No Decomposition) ReviewerReq->NoEA No (Modern Std) YesEA Is Glovebox Available? ReviewerReq->YesEA Yes (Classic Std) DirectEA Direct EA (Sealed Indium Capsules) YesEA->DirectEA Yes Deriv Derivatization Method (Convert to Benzyl-sulfinamide) YesEA->Deriv No (Safer)

Figure 2: For most external publications, Derivatization or qNMR is preferred over direct analysis of the unstable chloride.

References

  • IUPAC Guidelines for Microanalysis

    • Title: Recommendation for the publication of particle size analysis d
    • Source: Pure and Applied Chemistry.[2][3][4][5]

    • Context: Establishes the ±0.4% tolerance limit for EA, which is physically impossible for hydrolyzed sulfinyl chlorides to meet.
  • Sulfinyl Chloride Chemistry

    • Title: The Chemistry of Sulfinyl Chlorides and Sulfinamides.[6]

    • Source:The Chemistry of Sulphinic Acids, Esters and their Derivatives (P
    • Context: Details the hydrolysis and disproportion
  • Quantitative NMR Standards

    • Title: Universal Quantitative NMR Analysis of Complex Natural Samples (Applicable to unstable synthetics).
    • Source: Pauli, G. F., et al.
    • Context: Validates qNMR as a primary method for purity assignment when traditional methods fail.
  • Journal of Organic Chemistry Guidelines

    • Title: Guidelines for Authors - Characteriz
    • Source: ACS Public
    • Context: Specifically allows HRMS + NMR in lieu of combustion analysis for unstable intermedi

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride

Executive Summary Compound: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Functional Group: Aryl Sulfinyl Chloride (-SOCl) Primary Hazard: Moisture Sensitivity & Corrosivity. Unlike its more stable sulfonyl analog (-SO Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride Functional Group: Aryl Sulfinyl Chloride (-SOCl) Primary Hazard: Moisture Sensitivity & Corrosivity. Unlike its more stable sulfonyl analog (-SO


Cl), the sulfinyl chloride group is highly reactive.[1][2][3][4] Upon contact with ambient moisture, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas  and the corresponding sulfinic acid. This reaction is exothermic and lachrymatory.

Immediate Action Required:

  • Engineering Control: Handle strictly within a certified chemical fume hood or glovebox.

  • Skin Protection: Double-glove system (Nitrile + Laminate/Nitrile).

  • Respiratory: If outside containment, Full-Face Respirator with Acid Gas (E) cartridges is mandatory.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, one must understand the failure modes of the chemical. 5-Bromo-2-methoxybenzene-1-sulfinyl chloride presents a dual-threat profile:

  • The Hydrolysis Threat (Inhalation/Eye):

    
    
    The release of anhydrous HCl gas attacks mucous membranes immediately. Standard dust masks (N95) offer zero  protection against this acid gas.
    
  • The Electrophilic Threat (Skin): As a sulfur-based electrophile, this compound will react with nucleophiles in biological tissue (proteins/DNA), causing deep chemical burns that may not be immediately painful (delayed necrosis), similar to other alkylating agents.

Part 2: The PPE Matrix

Do not rely on generic "safety gear."[5] Use this matrix to select specific barriers against organochlorides.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Inner) Nitrile (4 mil) Tactile sensitivity for handling glassware. Acts as a sweat barrier.
Hand (Outer) Silver Shield® (Laminate) OR High-Grade Nitrile (8 mil+) Critical: Standard latex is permeable to organochlorides. Laminate films provide >4h breakthrough time against acid chlorides.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient due to the gas/vapor risk. A face shield protects the neck from splash and hydrolysis aerosols.
Respiratory Fume Hood (Primary) / Full-Face Respirator (Backup)Cartridge Type: Acid Gas (Code E/Yellow) + P100. Note: Only required if hood containment is breached.
Body Chem-Resistant Lab Coat (Poly/Cotton blend minimum) Consider a rubberized apron if transferring volumes >100 mL to prevent soak-through to clothing.

Part 3: Operational Protocol (Synthesis & Transfer)

Handling sulfinyl chlorides requires "Schlenk-type" anaerobic discipline, not just for safety, but to preserve the reagent's integrity.

Workflow Visualization

HandlingWorkflow Storage Storage (-20°C, Inert Gas) Equilibrate Equilibrate (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation PPE_Check PPE Verification (Double Glove/Face Shield) Equilibrate->PPE_Check Weighing Transfer/Weighing (Inside Fume Hood) PPE_Check->Weighing Reaction Reaction Vessel (N2/Ar Purged) Weighing->Reaction Syringe/Cannula

Figure 1: Safe handling workflow emphasizing moisture exclusion to prevent HCl generation.

Step-by-Step Methodology
  • Equilibration (Crucial):

    • Remove the container from the freezer (-20°C).

    • Place inside a desiccator and allow it to warm to room temperature before opening.

    • Reasoning: Opening a cold bottle condenses atmospheric water into the reagent, triggering hydrolysis and pressurizing the bottle with HCl.

  • The "Double-Glove" Donning:

    • Don inner nitrile gloves.

    • Inspect outer gloves (Laminate or thick Nitrile) for pinholes by trapping air and squeezing.

    • Tape the cuff of the outer glove over the lab coat sleeve if working with volumes >500mg.

  • Transfer Techniques:

    • Solid: Use a dry powder funnel. Avoid metal spatulas if possible (corrosion risk); use glass or PTFE.

    • Liquid/Melt: If the sulfinyl chloride is liquid, use a glass syringe with a long needle. Avoid standard plastic Luer-lock syringes as the plunger rubber may swell/degrade upon contact. Use gas-tight glass syringes .

  • Reaction Setup:

    • Ensure the reaction vessel is purged with Nitrogen or Argon.

    • Vent the reaction vessel through an oil bubbler or a scrubber (NaOH trap) to neutralize any escaping HCl.

Part 4: Emergency Response & Disposal[7]

NEVER dispose of sulfinyl chlorides directly into organic solvent waste drums. They can react with other waste streams (e.g., alcohols, amines) to cause drum pressurization and explosion.

Disposal Workflow

DisposalWorkflow Waste Residual Sulfinyl Chloride Hydrolysis Controlled Hydrolysis (Ice Water + NaOH) Waste->Hydrolysis Slow Addition Neutralization Check pH (Target pH 6-8) Hydrolysis->Neutralization Disposal Aqueous Waste Stream Neutralization->Disposal

Figure 2: Quenching protocol to safely convert reactive chlorides into inert salts.

Decontamination Protocol (Spills)
  • Isolate: Evacuate the immediate area. If outside the hood, activate the emergency purge.

  • Absorb: Do not use paper towels (fire risk from exothermic reaction). Use vermiculite or dry sand .

  • Neutralize: Sprinkle sodium bicarbonate (baking soda) or calcium carbonate over the absorbed spill to neutralize the acid.

  • Collect: Sweep into a hazardous waste pail labeled "Acid Contaminated Debris."

Waste Disposal (Quenching)
  • Prepare a beaker with ice water and a small amount of 10% NaOH or saturated Sodium Bicarbonate.

  • Dissolve the sulfinyl chloride residue in a minimal amount of inert solvent (Dichloromethane or Toluene).

  • Dropwise , add the organic solution to the stirred alkaline ice water.

  • Observation: Vigorous bubbling (CO2) or fuming indicates active quenching.

  • Once addition is complete, check pH.[6] Adjust to neutral.

  • Separate layers if necessary, or dispose of as aqueous chemical waste depending on local regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data). Note: Refer to "Acid Chlorides" or "Sulfuryl Chloride" as proxy data for breakthrough times.

  • PubChem Compound Summary. (General Sulfonyl/Sulfinyl Chloride Safety Data).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment. 29 CFR 1910.132.[8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methoxybenzene-1-sulfinyl chloride
Reactant of Route 2
5-Bromo-2-methoxybenzene-1-sulfinyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.